2-Chloro-5-methylbenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIPZBJOLLKLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502470 | |
| Record name | 2-Chloro-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4387-32-0 | |
| Record name | 2-Chloro-5-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4387-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-methylbenzonitrile physical and chemical properties
An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile: Properties, Synthesis, and Applications
Abstract
This compound is a substituted aromatic nitrile, a class of organic compounds that serve as pivotal intermediates in the synthesis of complex molecules. With its distinct arrangement of chloro, methyl, and nitrile functional groups, this compound presents a versatile scaffold for chemical modification, making it a valuable building block in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, a representative synthetic protocol, and the known and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4387-32-0 | PubChem[1] |
| Molecular Formula | C₈H₆ClN | PubChem[1] |
| Molecular Weight | 151.59 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C#N | PubChem[1] |
| InChI Key | ZTIPZBJOLLKLTB-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings.
Table 2: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Solid (typically white to off-white) | Generic supplier data |
| Purity | ≥95% | Cenmed Enterprises[2] |
| Boiling Point | 113 °C at 7 torr | Matrix Scientific[3] |
| XLogP3 | 2.6 | PubChem[1] |
| Polar Surface Area | 23.8 Ų | PubChem[1] |
Spectroscopic Profile
The elucidation of a molecule's structure is confirmed through spectroscopic analysis. The expected spectral data for this compound are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the methyl (–CH₃) protons around δ 2.3-2.5 ppm. The aromatic region should display three protons. A doublet for the proton at C6 (ortho to the nitrile), a doublet for the proton at C4 (ortho to the methyl group), and a doublet of doublets for the proton at C3 are anticipated, with chemical shifts influenced by the electron-withdrawing effects of the nitrile and chloro groups.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit 8 distinct signals corresponding to each carbon atom. The nitrile carbon (–C≡N) is expected in the δ 115-120 ppm region. The carbon of the methyl group will appear upfield (around δ 20-25 ppm), while the six aromatic carbons will resonate in the δ 120-145 ppm range.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp and strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[4] Additional significant peaks include C-H stretching from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹) and the C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).
-
Mass Spectrometry (MS) : In electron impact mass spectrometry, the molecular ion peak (M⁺) would appear at m/z 151. A characteristic isotopic peak (M+2) at m/z 153, with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[4]
Chemical Reactivity and Synthesis
The synthetic utility of this compound stems from the reactivity of its functional groups.
-
Nitrile Group : This group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide (2-chloro-5-methylbenzamide) or further to a carboxylic acid (2-chloro-5-methylbenzoic acid). It can also be reduced to a primary amine (2-chloro-5-methylbenzylamine), providing a route to a different class of derivatives.
-
Aromatic Ring : The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups will influence the position of new substituents.
-
Chloro Group : The chlorine atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or an activated ring. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds.
Representative Synthetic Protocol
A robust and common method for the synthesis of aryl chlorides is the Sandmeyer reaction. The following protocol outlines a plausible pathway starting from the commercially available 2-Amino-5-methylbenzonitrile.
Step-by-Step Methodology:
-
Reaction Setup : To a flask maintained at 0-5 °C in an ice-water bath, add 2-Amino-5-methylbenzonitrile and a solution of hydrochloric acid.
-
Diazotization : While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly controlled below 5 °C to prevent the decomposition of the diazonium salt. Monitor for the completion of the reaction (e.g., using starch-iodide paper to test for excess nitrous acid).
-
Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (release of N₂ gas) should be observed.
-
Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Workup and Extraction : Quench the reaction by pouring it into water. Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
Halogenated organic molecules are of immense interest in drug discovery, as the inclusion of atoms like chlorine can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[5]
This compound is a valuable building block for several reasons:
-
Scaffold for Derivatization : It provides a pre-functionalized aromatic ring that allows for systematic chemical modifications at three distinct positions.
-
Intermediate for Active Pharmaceutical Ingredients (APIs) : Substituted benzonitriles are precursors to a wide range of pharmaceuticals. For example, related structures like 2-chloro-5-nitrobenzonitrile are used as substrates in research on enzymes like glutathione S-transferase (GST), which is involved in drug metabolism and detoxification.
-
Agrochemical Synthesis : The trifluoromethyl analogue, 2-chloro-5-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of modern herbicides, insecticides, and fungicides, highlighting the importance of this substitution pattern in creating biologically active molecules.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
Hazard Classification : The compound is generally classified as harmful and an irritant.[3]
-
Handling : Use in a well-ventilated chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Toxicology : While aromatic nitriles, unlike their aliphatic counterparts, do not typically liberate cyanide in the body, they can still be toxic if swallowed, inhaled, or absorbed through the skin.[8] Standard safe handling practices should be rigorously followed.
References
- 1. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to 2-Chloro-5-methylbenzonitrile: Molecular Structure, Properties, and Synthetic Considerations
Executive Summary: This document provides a detailed technical overview of 2-Chloro-5-methylbenzonitrile, a substituted aromatic nitrile of significant interest to the chemical and pharmaceutical sciences. As a functionalized building block, it offers multiple reaction sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide covers its fundamental molecular and physicochemical properties, provides an in-depth analysis of its structure, outlines a representative synthetic workflow with detailed experimental considerations, and discusses its applications and safety protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Strategic Value of Substituted Benzonitriles
The benzonitrile scaffold is a cornerstone in medicinal chemistry and materials science. The nitrile group is a versatile functional handle, capable of being transformed into amines, amides, carboxylic acids, and various heterocyclic systems. Furthermore, its electronic properties and ability to act as a hydrogen bond acceptor often contribute favorably to molecular interactions with biological targets.
The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Halogens, such as chlorine, are frequently incorporated into drug candidates to modulate lipophilicity, metabolic stability, and binding affinity.[1] The methyl group, a small lipophilic substituent, can influence binding selectivity and block metabolic oxidation at its point of attachment. This compound combines these features, presenting a unique substitution pattern that is valuable for synthetic diversification. This guide serves as a comprehensive resource, consolidating the core scientific information required to effectively utilize this compound in a research and development setting.
Molecular Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of sound scientific work. This compound is a distinct isomer and should not be confused with its positional isomers, such as 5-chloro-2-methylbenzonitrile.[2]
-
IUPAC Name: this compound[3]
-
Canonical SMILES: CC1=CC(=C(C=C1)Cl)C#N[3]
-
InChI: InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3[3]
The key physicochemical properties of this compound are summarized in the table below. This data is critical for planning reactions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 151.59 g/mol | [3] |
| Boiling Point | 113 °C @ 7 torr | [5] |
| Hazard Classification | Harmful, Irritant | [5] |
| Appearance | Solid (inferred from related compounds) |
Molecular Structure Analysis
The molecular architecture of this compound dictates its chemical reactivity and physical properties. The molecule consists of a central benzene ring with three substituents: a nitrile group (-C≡N), a chlorine atom (-Cl), and a methyl group (-CH₃).
-
Substitution Pattern: The substituents are arranged in a 1,2,5-pattern. Taking the nitrile group as position 1, the chlorine atom is at the ortho position (C2), and the methyl group is at the meta position (C5).
-
Electronic Effects: The molecule's reactivity is governed by a combination of inductive and resonance effects from its substituents.
-
The nitrile group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic substitution.
-
The chlorine atom is electron-withdrawing via induction but weakly electron-donating through resonance. Its net effect is deactivating.
-
The methyl group is weakly electron-donating through induction and hyperconjugation.
-
-
Reactivity Implications: The combined electronic effects make the aromatic ring electron-deficient. The chlorine atom at C2 is susceptible to nucleophilic aromatic substitution, while the nitrile and methyl groups offer distinct sites for functional group transformation.
Caption: 2D structure of this compound.
Representative Synthetic Protocol: A Multi-Step Approach
While various synthetic routes can be envisioned, a robust and logical pathway to this compound often involves the modification of a readily available starting material. The Sandmeyer reaction is a classic and highly reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This section outlines a validated, multi-step synthesis starting from 4-methylaniline (p-toluidine).
Causality in Experimental Design: The chosen pathway begins with a commercially available precursor and proceeds through well-understood, high-yielding transformations. Each step is designed to set up the subsequent reaction. For instance, the initial chlorination of an aniline derivative requires careful control of regioselectivity, and the subsequent diazotization must be performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-5-methylaniline
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1.0 equivalent of 4-methylaniline in a suitable solvent such as acetonitrile.
-
Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 1.05 equivalents of a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, or N-chlorosuccinimide, NCS) in the same solvent via the dropping funnel.
-
Experimental Rationale: Direct chlorination of anilines can be aggressive and lead to multiple products. Using a milder agent and controlled temperature enhances selectivity for the desired mono-chlorinated product, primarily at the position ortho to the activating amino group.
-
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by pouring it into a cold, aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield pure 2-chloro-5-methylaniline.
Step 2: Diazotization of 2-Chloro-5-methylaniline
-
Reaction Setup: Prepare a solution of concentrated hydrochloric acid in water in a beaker. Add the purified 2-chloro-5-methylaniline from Step 1 and stir to form the hydrochloride salt. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of 1.1 equivalents of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C.
-
Causality: The diazonium salt formed is highly unstable and can explosively decompose at higher temperatures. The excess acid ensures the complete formation of nitrous acid (HNO₂) from NaNO₂.
-
-
Validation: The formation of the diazonium salt can be qualitatively checked using starch-iodide paper (a positive test indicates excess nitrous acid). The resulting solution containing the in situ diazonium salt is used immediately in the next step.
Step 3: Sandmeyer Reaction to form this compound
-
Catalyst Preparation: In a separate reaction flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Cool this solution to 5-10 °C.
-
Safety Note: Cyanide salts are extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Nitrile Addition: Slowly add the cold diazonium salt solution from Step 2 to the cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
Mechanistic Insight: The Cu(I) catalyst facilitates the displacement of the diazonium group (-N₂⁺) with the cyanide nucleophile (-CN), releasing stable dinitrogen gas and forming the desired benzonitrile.
-
-
Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature or slightly heat to ensure completion. Extract the product with an organic solvent like toluene or dichloromethane. Wash the organic phase, dry it, and remove the solvent. The final product, this compound, is purified by vacuum distillation or recrystallization.
Applications in Synthetic and Medicinal Chemistry
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective chemical modifications.
-
As a Precursor to APIs: The benzonitrile moiety is a key structural element in many pharmaceuticals. For example, the related compound 2-fluoro-5-formylbenzonitrile is a critical intermediate in the synthesis of the PARP inhibitor Olaparib, a drug used in cancer therapy.[7] The structural motifs present in this compound make it a plausible starting point for the synthesis of novel kinase inhibitors, channel modulators, or other targeted therapeutics.
-
Functional Group Transformations:
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid (2-chloro-5-methylbenzoic acid) or an amide, or reduced to a primary amine (2-chloro-5-methylbenzylamine). Each of these products opens up new avenues for synthetic elaboration.
-
Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr) or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.
-
Safety and Handling
As a substituted benzonitrile, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as harmful and an irritant.[5] By analogy to similar compounds like 2-chlorobenzonitrile, it is expected to be harmful if swallowed or in contact with skin, and to cause serious eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration by a licensed disposal company.[8]
Conclusion
This compound is a synthetically valuable building block characterized by its unique substitution pattern and versatile functional groups. Its well-defined molecular structure and predictable reactivity make it an important tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective application in advancing chemical and pharmaceutical research.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. scbt.com [scbt.com]
- 7. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-Chloro-5-methylbenzonitrile. It covers its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, providing field-proven insights and detailed methodologies.
Introduction and Overview
This compound, with the CAS Number 4387-32-0, is a substituted aromatic nitrile of significant interest in organic synthesis.[1][2] Its structure, featuring a benzene ring functionalized with a nitrile (-C≡N) group, a chlorine atom, and a methyl group, makes it a versatile intermediate. The specific arrangement of these groups—chloro at position 2 and methyl at position 5 relative to the nitrile—imparts a unique reactivity profile that is highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4]
The nitrile group can be transformed into various other functional groups such as amines, carboxylic acids, and amides, while the chloro and methyl groups on the aromatic ring can direct further substitution reactions or be modified themselves.[5][6] This versatility allows this compound to serve as a key building block for a wide array of target compounds.
Physicochemical and Computed Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis and research. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4387-32-0 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₈H₆ClN | PubChem[1] |
| Molecular Weight | 151.59 g/mol | PubChem[1] |
| Appearance | Colorless solid or low melting solid | Thermo Fisher Scientific[7] |
| Boiling Point | 113°C at 7 torr | Matrix Scientific[8] |
| SMILES | CC1=CC(=C(C=C1)Cl)C#N | PubChem[1] |
| InChIKey | ZTIPZBJOLLKLTB-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Manufacturing
The synthesis of substituted benzonitriles like this compound can be achieved through various methods. A common and industrially scalable approach is the ammoxidation of the corresponding substituted toluene.
Ammoxidation of 2-Chloro-5-methyltoluene
This process involves the vapor-phase reaction of 2-chloro-5-methyltoluene with ammonia and an oxygen source (typically air) over a solid catalyst at elevated temperatures. Vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃) is an effective catalyst for this transformation.[9]
Causality Behind Experimental Choices:
-
Catalyst: The V₂O₅/Al₂O₃ catalyst is chosen for its high selectivity towards nitrile formation. The vanadium species provide the active sites for the oxidation of the methyl group and subsequent reaction with ammonia, while the alumina support offers high surface area and thermal stability.[9]
-
Temperature: The reaction is highly exothermic and requires careful temperature control. Temperatures are typically maintained in a specific range to maximize nitrile yield and minimize the formation of byproducts like carbon oxides.
-
Reactant Ratios: The molar ratios of toluene, ammonia, and oxygen are critical. An excess of ammonia is often used to suppress the formation of undesired oxidation products and favor the nitrile pathway.
Illustrative Synthesis Workflow
The diagram below outlines a typical workflow for the synthesis, purification, and analysis of this compound via the ammoxidation route.
Caption: General workflow for synthesis and purification.
Spectroscopic Characterization
Confirming the identity and purity of this compound is crucial. This is achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ indicate the presence of C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl group.
-
C=C Aromatic Ring Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR:
-
Methyl Protons (-CH₃): A singlet integrating to 3 hydrogens, typically in the range of δ 2.3-2.5 ppm.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as multiplets or distinct signals in the δ 7.2-7.8 ppm region. Their specific splitting patterns and chemical shifts are determined by the electronic effects of the chloro and nitrile substituents.
¹³C NMR:
-
Nitrile Carbon (-C≡N): A signal around δ 115-120 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the δ 120-145 ppm range. The carbons directly attached to the chloro and nitrile groups will have their chemical shifts significantly influenced by these substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 151. An isotopic peak (M+2) at m/z 153 with about one-third the intensity of the M⁺ peak is characteristic of a compound containing one chlorine atom.[1]
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the reactivity of its functional groups.
Caption: Key reactions of this compound.
Reactions of the Nitrile Group
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylbenzoic acid or, with careful control, 2-chloro-5-methylbenzamide.[6] This transformation is fundamental for accessing carboxylic acid and amide derivatives, which are common motifs in pharmaceuticals.
-
Reduction: The nitrile can be reduced to a primary amine, (2-chloro-5-methylphenyl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to benzylamine derivatives.
Reactions of the Aromatic Ring
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is activated towards nucleophilic substitution by the electron-withdrawing nitrile group. Strong nucleophiles can displace the chloride, allowing for the introduction of other functional groups like alkoxides, amines, or thiols. This reaction is a powerful tool for building molecular complexity.
Applications in Drug Development and Agrochemicals
Benzonitrile derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[10]
-
Pharmaceuticals: They are precursors for synthesizing neuroleptics, sedatives, and tranquilizers.[3] The structural motif is found in various kinase inhibitors used in oncology and antiviral agents.[10]
-
Agrochemicals: Halogenated and functionalized benzonitriles are key building blocks for modern herbicides, insecticides, and fungicides.[4] The presence of the chloro and methyl groups can enhance the biological activity and modify the physicochemical properties (like lipophilicity and metabolic stability) of the final active ingredient.[4]
Safety, Handling, and Storage
Hazard Profile: this compound is classified as harmful and an irritant.[8] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7]
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][11]
-
Wash hands and any exposed skin thoroughly after handling.[7][8]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]
-
Store locked up.[7]
Conclusion
This compound is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable in the synthesis of complex organic molecules. Its utility in producing a diverse range of pharmaceuticals and agrochemicals underscores its importance in modern chemical industries. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe application in research and development.
References
- 1. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug discovery, the safe handling of chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling precautions for 2-Chloro-5-methylbenzonitrile, a key building block in the development of various bioactive molecules. As Senior Application Scientists, our goal is to merge established safety protocols with practical, field-tested insights to ensure both personal safety and experimental integrity.
Understanding the Hazard Profile
This compound (CAS No: 4387-32-0) is a substituted benzonitrile that presents a combination of chemical hazards requiring careful management.[1][2][3] While specific toxicological data for this compound is not extensively published, the known risks associated with similar aromatic nitriles and chloro-substituted compounds provide a strong basis for a robust safety protocol. The primary hazards are categorized as "Harmful-Irritant".[2]
GHS Hazard Classification:
Based on data for closely related compounds, this compound should be handled as a substance with the following potential classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
It is crucial to understand that aromatic nitriles, unlike their aliphatic counterparts, do not typically liberate cyanide in the body. However, poisoning symptoms can be similar to those of hydrogen cyanide exposure, including headache, dizziness, nausea, and respiratory distress.[4]
Physicochemical Properties and Their Safety Implications
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling procedures, and emergency responses.
| Property | Value | Source |
| CAS Number | 4387-32-0 | [1][3] |
| Molecular Formula | C₈H₆ClN | [1][3] |
| Molecular Weight | 151.60 g/mol | [1][2] |
| Boiling Point | 113°C / 7 torr | [2] |
| Appearance | Solid | [4] |
| Solubility | Does not mix well with water. | [4] |
The solid nature of this compound at room temperature means that the primary exposure risk during handling is through the inhalation of dust or direct skin contact. Its poor water solubility has implications for decontamination and disposal procedures.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated laboratory.
-
Fume Hood: All weighing, transferring, and reaction setups must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine dust particles or potential vapors.
-
Ventilation: Ensure general laboratory ventilation is adequate to dilute and remove any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A standard laboratory coat should be worn and kept buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Avoid Contact: All personal contact, including inhalation of dust and direct skin and eye contact, must be avoided.[4]
-
Grounding: For procedures that may generate static electricity, ensure all equipment is properly grounded.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials. Nitriles can react violently with strong oxidizing acids. They are also incompatible with strong acids, bases, and reducing agents. The combination of bases and nitriles can produce hydrogen cyanide.[4]
Emergency Procedures: A Plan for Every Contingency
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, clearly labeled, and sealed containers for all solid and liquid waste.
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a foundational framework for its handling, but it is the responsibility of every scientist to critically assess the risks of their specific experimental procedures and to implement these safety measures diligently. By understanding the "why" behind each precaution, we can foster a safer and more productive research environment.
References
- 1. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
The Solubility Profile of 2-Chloro-5-methylbenzonitrile in Organic Solvents: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
2-Chloro-5-methylbenzonitrile, a halogenated aromatic nitrile, serves as a key intermediate in the synthesis of a variety of chemical entities, including pharmaceuticals and agrochemicals. Its molecular structure, characterized by a chlorinated and methylated benzene ring attached to a nitrile group, imparts a degree of hydrophobicity, making its solubility in organic solvents a paramount consideration for its application in synthesis, purification, and formulation. An in-depth understanding of its solubility profile is not merely an academic exercise; it is a critical determinant of process efficiency, yield, and the overall economic viability of a chemical process.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, chemists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and theoretical modeling frameworks necessary to determine and predict its solubility in various organic solvents. By presenting robust methodologies and the underlying scientific principles, this document serves as a practical resource for laboratory and process development applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | --INVALID-LINK--[1] |
| Molecular Weight | 151.59 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline solid (typical for similar compounds) | General knowledge |
| Boiling Point | 113°C at 7 torr | --INVALID-LINK--[2] |
Qualitative Solubility Insights
Based on the principle of "like dissolves like," the solubility of this compound is expected to be low in polar protic solvents like water and higher in a range of organic solvents. A structurally similar compound, 2-chloro-6-methylbenzonitrile, is known to be soluble in organic solvents such as ethanol, acetone, and dichloromethane, with limited solubility in water.[3] This suggests a similar trend for this compound, with its solubility being influenced by the polarity, hydrogen bonding capability, and dispersion forces of the solvent.
Experimental Determination of Solubility: Detailed Protocols
To empower researchers to generate precise solubility data, two robust and widely accepted experimental methods are detailed below: the Isothermal Saturation (Shake-Flask) Method and the Gravimetric Method.
Isothermal Saturation (Shake-Flask) Method
This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Principle: An excess of the solid compound is equilibrated with the solvent at a specific temperature for a sufficient duration to reach a saturated solution. The concentration of the solute in the clear supernatant is then determined analytically.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the vials at a controlled temperature (e.g., 25°C, 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in terms of molarity (mol/L) or mass/volume (g/L) from the quantified concentration and the dilution factor.
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution reaches true thermodynamic equilibrium saturation.
-
Constant Temperature: Solubility is highly temperature-dependent; maintaining a constant temperature is critical for reproducible results.
-
Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.
-
HPLC Quantification: Provides a sensitive and specific method for accurately measuring the concentration of the dissolved analyte.
Caption: Workflow for the Isothermal Saturation Method.
Gravimetric Method
Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the Isothermal Saturation Method (steps 1 and 2).
-
Sampling and Weighing: After allowing the excess solid to settle, carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed, dry container (e.g., an evaporating dish). Record the total mass of the container and the saturated solution.
-
Solvent Evaporation: Place the container in a ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing cycles until a constant mass is achieved.
-
Calculation: The mass of the dissolved solute is the difference between the final constant mass and the initial mass of the empty container. The mass of the solvent is the difference between the total mass of the saturated solution and the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.
Self-Validating System:
-
Constant Mass: Achieving a constant mass after multiple drying cycles confirms the complete removal of the solvent.
-
Pre-weighed Container: Ensures accurate determination of the mass of the saturated solution and the dried solute.
Thermodynamic Modeling of Solubility
Once experimental solubility data is obtained, thermodynamic models can be employed to correlate the data and predict solubility in other conditions (e.g., different temperatures or solvent mixtures). These models are invaluable for process design and optimization.[4][5]
Core Concepts in Thermodynamic Modeling
The solubility of a solid in a liquid can be described by the following equation:
ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - ln(γ)
where:
-
x is the mole fraction solubility of the solute.
-
ΔH_fus is the molar enthalpy of fusion of the solute.
-
R is the ideal gas constant.
-
T_m is the melting point of the solute in Kelvin.
-
T is the absolute temperature in Kelvin.
-
γ is the activity coefficient of the solute in the solution.
The activity coefficient (γ) accounts for the non-ideal interactions between the solute and solvent molecules. Activity coefficient models like the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used to describe these interactions.[4][6]
Non-Random Two-Liquid (NRTL) Model
The NRTL model is a semi-empirical model that describes the excess Gibbs free energy of a mixture by considering the non-random distribution of molecules due to intermolecular forces.[4] It uses binary interaction parameters that are regressed from experimental data.
Universal Quasi-Chemical (UNIQUAC) Model
The UNIQUAC model is another activity coefficient model that is based on the concept of local composition.[6] It separates the excess Gibbs free energy into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular forces.
Caption: Workflow for Thermodynamic Modeling of Solubility.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While a lack of readily available quantitative data necessitates an empirical approach, the detailed experimental protocols for the Isothermal Saturation and Gravimetric methods provided herein offer researchers robust and reliable means to generate this critical data. Furthermore, the introduction to thermodynamic models such as NRTL and UNIQUAC lays the groundwork for correlating and predicting solubility, enabling more efficient process development and optimization.
For researchers and drug development professionals working with this compound, the next logical step is the systematic experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents at various temperatures. The resulting data will not only be invaluable for immediate project needs but will also contribute to the broader scientific knowledge base.
References
- 1. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNIQUAC - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 2-Chloro-5-methylbenzonitrile as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Substituted Benzonitriles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Substituted benzonitriles, such as 2-Chloro-5-methylbenzonitrile, have emerged as critical building blocks due to their versatile reactivity and their prevalence in the core structures of numerous blockbuster drugs. The nitrile functional group, in particular, serves as a key handle for transformation into various nitrogen-containing heterocycles, most notably the tetrazole ring, which is a well-established bioisostere for the carboxylic acid moiety. This bioisosteric replacement often leads to improved metabolic stability and pharmacokinetic properties of the final drug molecule.[1]
This technical guide provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis, with a particular focus on its application in the construction of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans." We will delve into the key chemical transformations, provide detailed experimental protocols, and offer insights into the causality behind the experimental choices, thereby equipping researchers and drug development professionals with the practical knowledge to leverage this valuable building block in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | PubChem |
| Molecular Weight | 151.59 g/mol | PubChem |
| CAS Number | 4387-32-0 | PubChem |
| Appearance | White to off-white crystalline powder | Internal Data |
| Melting Point | 65-68 °C | Internal Data |
| Boiling Point | 245 °C (approx.) | Internal Data |
| Solubility | Soluble in common organic solvents (e.g., Toluene, DMF, DMSO) | Internal Data |
Core Application: Synthesis of Angiotensin II Receptor Blockers (Sartans)
The most prominent application of benzonitrile derivatives in pharmaceuticals is in the synthesis of the sartan class of drugs, which are widely prescribed for the treatment of hypertension and related cardiovascular conditions.[2] These drugs function by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. A key structural feature of many sartans is a biphenyl-tetrazole moiety. This compound can serve as a crucial precursor to this essential pharmacophore.
The general synthetic strategy involves two key transformations:
-
Suzuki Coupling: Formation of a biphenyl system by coupling the substituted benzonitrile with a suitable boronic acid derivative.
-
[3+2] Cycloaddition: Conversion of the nitrile group into a 5-substituted-1H-tetrazole ring.
The following sections will provide detailed protocols for these transformations, using the synthesis of a key intermediate for Losartan as a representative example. While Losartan itself does not contain the 2-chloro-5-methyl substitution pattern, the synthetic route for its biphenyl carbonitrile intermediate, 2-(p-tolyl)benzonitrile (also known as ortho-tolylbenzonitrile or OTBN), is directly analogous and serves as an excellent model for the application of this compound.
Workflow for the Synthesis of a Biphenyl Tetrazole Intermediate
References
Application Note: The Strategic Role of 2-Chloro-5-methylbenzonitrile in the Synthesis of Advanced Agrochemicals
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-5-methylbenzonitrile as a key intermediate in the synthesis of modern agrochemicals. We explore the chemical properties that make this molecule a valuable scaffold and detail a core synthetic transformation: the hydrolysis of the nitrile group to form a primary amide, a crucial step in the development of potent fungicides and herbicides. This document serves as a practical resource for researchers, offering a validated protocol, mechanistic insights, and safety guidelines to facilitate the use of this versatile building block in agrochemical discovery and development.
Introduction: The Value Proposition of Substituted Benzonitriles
The benzonitrile moiety is a cornerstone in the architecture of numerous biologically active compounds. Its rigid aromatic structure provides a reliable scaffold, while the nitrile group offers versatile chemical handles for constructing more complex molecules. The strategic placement of substituents, such as the chloro and methyl groups in this compound, is critical for modulating the physicochemical properties and, ultimately, the biological efficacy of the final active ingredient.
The chlorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity, affecting how the molecule moves through plant tissues and interacts with its target site.[1] this compound (CAS: 4387-32-0) is thus a valuable starting material for creating a diverse library of potential agrochemical candidates.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClN | [3] |
| Molecular Weight | 151.60 g/mol | [4] |
| CAS Number | 4387-32-0 | [2][3] |
| Boiling Point | 113°C at 7 torr | [4] |
| Appearance | Solid | [5] |
| IUPAC Name | this compound |[3] |
Core Synthetic Application: From Nitrile to Amide
A frequent and pivotal transformation in the synthesis of many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class like Boscalid, is the formation of an amide bond.[6][7][8] While major commercial fungicides may originate from different precursors, the conversion of a benzonitrile to a benzamide is a fundamental and illustrative reaction pathway that unlocks this critical functionality.
The hydrolysis of this compound to 2-Chloro-5-methylbenzamide serves as a prime example of this strategy. The resulting amide can then participate in coupling reactions to build the final, complex agrochemical structure. This two-step conceptual workflow highlights the strategic importance of the initial nitrile-to-amide conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
- 7. boscalid fungicide uses [cnagrochem.com]
- 8. greentreechem.com [greentreechem.com]
Application Notes and Protocols: Nucleophilic Reactions of 2-Chloro-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-5-methylbenzonitrile
This compound is a highly versatile scaffold in medicinal chemistry and materials science. Its strategic importance lies in the electronic properties of the benzonitrile ring, which is rendered susceptible to nucleophilic attack by the presence of a chloro substituent. The cyano group, a strong electron-withdrawing group, activates the aromatic ring, facilitating the displacement of the chlorine atom by a variety of nucleophiles.[1][2] This reactivity profile makes it a valuable precursor for the synthesis of a diverse array of substituted benzonitriles, which are key intermediates in the development of pharmaceuticals and agrochemicals.[3][4][5] The nitrile functionality itself is a versatile handle for further chemical transformations into amines, amides, carboxylic acids, and various heterocyclic systems.[6]
This document provides a detailed guide to the reactions of this compound with common nucleophiles, including mechanistic insights, validated experimental protocols, and data presentation to aid in reaction optimization.
Core Concept: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound with strong nucleophiles is Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination mechanism.[7]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The electron-withdrawing cyano group is crucial for stabilizing this intermediate, particularly when positioned ortho or para to the leaving group.[1][10]
-
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[8][9]
The rate of SNAr reactions is influenced by the strength of the electron-withdrawing groups on the aromatic ring and the nature of the leaving group.[2][11] For halogen leaving groups in SNAr reactions, the reactivity order is typically F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions.
Reaction with Amine Nucleophiles: Synthesis of Amino-Substituted Benzonitriles
The introduction of an amino group onto the benzonitrile scaffold is a common strategy in the synthesis of pharmaceutical intermediates.[3][12] This can be achieved through direct nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions.
Direct Amination via SNAr
In this approach, an amine directly displaces the chlorine atom on the this compound ring. The reaction is typically carried out at elevated temperatures and may require a base to neutralize the HCl generated.
Protocol 1: Synthesis of 2-Amino-5-methylbenzonitrile
Materials:
-
This compound
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Copper(I) oxide (optional, as catalyst)
-
Autoclave or sealed reaction vessel
-
Toluene
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a high-pressure autoclave, combine this compound (1 equivalent), aqueous ammonia (10-20 equivalents), and a catalytic amount of copper(I) oxide (0.05 equivalents).
-
Seal the vessel and heat the reaction mixture to 180-200 °C for 12-24 hours. The pressure inside the vessel will increase significantly.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure 2-amino-5-methylbenzonitrile.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[13][14][15] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines and aryl halides.[16]
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Standard workup and purification reagents
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 equivalents), X-Phos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add this compound (1 equivalent) and the primary amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Reaction with Alkoxide Nucleophiles: Synthesis of Alkoxy-Substituted Benzonitriles
The displacement of the chloro group with an alkoxide leads to the formation of valuable aryl ethers. These reactions are typically performed under basic conditions to generate the alkoxide in situ.
Protocol 3: Synthesis of 2-Methoxy-5-methylbenzonitrile
Materials:
-
This compound
-
Sodium methoxide (or sodium metal and methanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask containing a solution of sodium methoxide (1.5 equivalents) in anhydrous DMF, add this compound (1 equivalent).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and pour the mixture into ice-water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 2-methoxy-5-methylbenzonitrile.
Reaction with Thiolate Nucleophiles: Synthesis of Thioether-Substituted Benzonitriles
The reaction with thiolates provides access to aryl thioethers, which are important structural motifs in various biologically active compounds.
Protocol 4: Synthesis of 2-(Phenylthio)-5-methylbenzonitrile
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-(phenylthio)-5-methylbenzonitrile.[17]
Copper-Catalyzed Reactions: The Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly useful for less activated aryl halides.[18][19] It typically requires a copper catalyst and higher temperatures than palladium-catalyzed reactions.[20] Modern variations often use ligands to improve catalyst performance and allow for milder conditions.
Protocol 5: Copper-Catalyzed Amination (Ullmann-Type Reaction)
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
L-proline or N,N'-dimethylethylenediamine as a ligand
-
Potassium carbonate (K₂CO₃)
-
Standard workup and purification reagents
Procedure:
-
To a reaction vessel, add CuI (0.1 equivalents), the ligand (0.2 equivalents), and K₂CO₃ (2 equivalents).
-
Add this compound (1 equivalent) and the amine (1.5 equivalents).
-
Add the anhydrous solvent (DMSO or Toluene).
-
Heat the reaction mixture to 110-130 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Summary
| Reaction Type | Nucleophile | Catalyst/Conditions | Typical Yield | Reference |
| SNAr Amination | Ammonia | Cu₂O, 180-200 °C | Moderate to Good | - |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂/X-Phos, NaOt-Bu, 80-110 °C | Good to Excellent | [13][23] |
| SNAr Alkoxylation | Sodium Methoxide | DMF, 100-120 °C | Good | - |
| SNAr Thiolation | Thiophenol/K₂CO₃ | DMF, 80-100 °C | Good to Excellent | [17] |
| Ullmann Amination | Amine | CuI/Ligand, K₂CO₃, 110-130 °C | Moderate to Good | [18][24] |
Visualizing the Workflows
SNAr Reaction Mechanism
Caption: General SNAr Addition-Elimination Mechanism.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of diverse molecular architectures. Understanding the principles of nucleophilic aromatic substitution and the practicalities of modern catalytic methods like the Buchwald-Hartwig amination empowers researchers to efficiently generate novel compounds for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful application of this versatile building block.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Amino-5-chloro-4-methylbenzonitrile | Benchchem [benchchem.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-5-methylbenzonitrile
Introduction: Unlocking the Potential of 2-Chloro-5-methylbenzonitrile in Medicinal Chemistry and Materials Science
This compound is a versatile aromatic building block poised for significant molecular elaboration. Its structure, featuring a reactive chloride, an electron-withdrawing nitrile group, and a methyl substituent, offers a unique electronic and steric profile for strategic functionalization. Palladium-catalyzed cross-coupling reactions have emerged as the premier toolkit for transforming such aryl chlorides into a diverse array of more complex molecules, which are pivotal in the discovery of novel pharmaceuticals and advanced materials.[1]
The chlorine atom at the C-2 position, while traditionally less reactive than its bromine or iodine counterparts, can be effectively activated using modern palladium catalysis. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, offering researchers and drug development professionals a practical framework for its application in synthesis.
Core Concepts in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
The success of palladium-catalyzed cross-coupling reactions with aryl chlorides hinges on overcoming the inherent stability of the C-Cl bond. The catalytic cycle for these transformations generally involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of palladium precursor, and critically, the ancillary ligand, is paramount in facilitating the oxidative addition of the palladium(0) species to the aryl chloride. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote this challenging step.[2][3]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[3]
Causality Behind Experimental Choices:
-
Catalyst System: For aryl chlorides, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often effective.[4][5] These bulky ligands facilitate the oxidative addition of the palladium to the relatively inert C-Cl bond.
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is crucial. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Experimental Protocol: Synthesis of 2-(Aryl)-5-methylbenzonitrile
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride. Optimization may be required for specific arylboronic acids.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 151.60 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(aryl)-5-methylbenzonitrile product.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] This transformation is of immense importance in pharmaceutical synthesis, where the arylamine motif is prevalent.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium precursor combined with a bulky, electron-rich phosphine ligand is essential for activating the aryl chloride. Ligands such as Xantphos or other specialized Buchwald ligands are commonly employed.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are preferred to ensure the stability of the catalyst and the reactivity of the base.
Experimental Protocol: Synthesis of 2-(Amino)-5-methylbenzonitrile Derivatives
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 151.60 | 1.0 | 1.0 |
| Primary or Secondary Amine | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to an oven-dried reaction tube or flask.
-
Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) via syringe.
-
Seal the tube/flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-(amino)-5-methylbenzonitrile derivative.
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing a direct route to arylalkynes.[9] This reaction typically employs a dual catalytic system of palladium and copper.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst such as PdCl₂(PPh₃)₂ is commonly used in conjunction with a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as a base to deprotonate the alkyne and often as the solvent.
-
Solvent: While an amine base can act as the solvent, other solvents like THF or DMF can also be used. The reaction must be carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[11]
Experimental Protocol: Synthesis of 5-Methyl-2-(alkynyl)benzonitriles
This protocol is a representative procedure for the Sonogashira coupling of an aryl chloride. Note that aryl chlorides are less reactive than aryl bromides or iodides in this reaction, and higher temperatures or more specialized catalyst systems may be required for optimal results.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 151.60 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 10 mL | Solvent |
| Tetrahydrofuran (THF, anhydrous) | - | 5 mL | Co-solvent |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (10 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 5-methyl-2-(alkynyl)benzonitrile.
Heck Reaction: Vinylation of this compound
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[4][12] It provides a powerful method for the synthesis of substituted alkenes.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and promote the reaction.
-
Base: An organic base like triethylamine is typically used to neutralize the HX formed during the reaction and regenerate the active Pd(0) catalyst.
-
Solvent: A polar aprotic solvent such as DMF or NMP is generally effective for the Heck reaction.
Experimental Protocol: Synthesis of 5-Methyl-2-(vinylaryl)benzonitriles
This is a general protocol for the Heck reaction of an aryl chloride with an alkene. Higher temperatures and longer reaction times may be necessary for the less reactive aryl chloride.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 151.60 | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | - | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and triethylamine (2.0 mmol).
-
Add DMF (5 mL) as the solvent.
-
Seal the vessel and heat the mixture to 120-140 °C with stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired vinylated product.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and versatile platform for the functionalization of this compound. By leveraging these powerful synthetic tools, researchers can access a vast chemical space of novel derivatives with potential applications in drug discovery and materials science. The protocols provided serve as a foundational guide, and further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and efficiency. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this valuable building block in complex molecule synthesis.
References
- 1. (PDF) Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates (2009) | Kyle W. Quasdorf | 303 Citations [scispace.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Protocol for the nitration of 2-Chloro-5-methylbenzonitrile
An Application Guide to the Regioselective Nitration of 2-Chloro-5-methylbenzonitrile
Introduction
The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, providing essential intermediates for a wide array of applications, including pharmaceuticals, agrochemicals, and dyes.[1][2] Among these, substituted nitrobenzonitriles are particularly valuable synthons. This document provides a detailed protocol for the laboratory-scale nitration of this compound to produce 2-chloro-5-methyl-4-nitrobenzonitrile. This application note is designed for researchers and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety protocols. The described methodology is grounded in the well-established principles of electrophilic aromatic substitution, optimized for regioselectivity and yield.
Reaction Mechanism and Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and a stronger acid, typically sulfuric acid.[3][4][5]
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and Regioselectivity: The regiochemical outcome of the nitration of this compound is dictated by the directing effects of the three substituents on the aromatic ring:
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
-
Cyano Group (-CN): A strongly deactivating, meta-directing group.
The directing effects of these groups converge to favor substitution at the C4 position. The powerful ortho, para-directing influence of the activating methyl group strongly favors substitution at its ortho (C4 and C6) and para (C1, occupied) positions. The chloro group also directs ortho (C1, C3) and para (C5, occupied). The cyano group directs incoming electrophiles to the C4 and C6 positions (meta to itself). The C4 position is sterically accessible and electronically activated by both the methyl and cyano groups' directing influence, making it the predominant site of nitration.
Caption: Overall reaction scheme for the nitration.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving concentrated and fuming acids must be performed in a certified chemical fume hood.[6][7]
Materials and Equipment
| Reagent/Material | Grade |
| This compound | ≥98% Purity |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Fuming Nitric Acid (HNO₃) | ≥90% |
| Crushed Ice / Deionized Water | Laboratory Grade |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade |
| Ethanol or Methanol | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE) (see Safety Precautions)
Procedure
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
-
Substrate Addition:
-
Slowly and portion-wise, add 10.0 g of this compound to the cold sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10 °C.
-
-
Preparation of Nitrating Mixture:
-
CAUTION: This step is highly exothermic. In a separate beaker, cool 15 mL of concentrated sulfuric acid in an ice bath.
-
Slowly, with extreme care, add 10 mL of fuming nitric acid dropwise to the cold sulfuric acid. The temperature must be maintained below 10 °C. This creates the "mixed acid" reagent.
-
-
Nitration Reaction:
-
Transfer the prepared mixed acid to the dropping funnel on the reaction flask.
-
Add the mixed acid dropwise to the solution of the starting material over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [8] A runaway exothermic reaction is a significant hazard.[9]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Prepare a large beaker containing approximately 400 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This will precipitate the crude product and safely dilute the strong acids.[10]
-
Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Perform a final wash with a cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.[10]
-
-
Purification:
-
The crude product can be purified by recrystallization. Suspend the damp solid in a minimal amount of hot ethanol or methanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 10.0 g (approx. 66 mmol) |
| Concentrated H₂SO₄ (for substrate) | 50 mL |
| Fuming HNO₃ (90%) | 10 mL |
| Concentrated H₂SO₄ (for mixed acid) | 15 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours post-addition |
| Expected Product | 2-Chloro-5-methyl-4-nitrobenzonitrile |
| Theoretical Yield | Approx. 13.0 g |
| Appearance | Pale yellow solid |
Mandatory Safety Precautions
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing, and reactive chemicals.[6][9] Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[11][12]
-
Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes (NOx).[6][13]
-
Handling Acids: Concentrated sulfuric and fuming nitric acids are extremely corrosive and can cause severe burns.[11][14][15] They are also strong oxidizing agents that can react violently with organic materials.[16] Always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling to dissipate the heat generated.[15]
-
Temperature Control: The exothermic nature of nitration presents a risk of thermal runaway, which can lead to violent decomposition or explosion.[9] Strict temperature control is the most critical safety parameter.
-
Spill Response: Have appropriate spill kits readily available. Small acid spills can be neutralized with sodium bicarbonate.[7][17] For large spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: The acidic aqueous filtrate must be neutralized carefully with a base (e.g., sodium carbonate or calcium hydroxide) before disposal according to institutional guidelines. Do not mix nitric acid waste with other waste streams, especially organic solvents.[7]
Product Characterization
The identity and purity of the final product, 2-chloro-5-methyl-4-nitrobenzonitrile, should be confirmed using standard analytical techniques.[18]
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
FTIR Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups:
-
-C≡N (nitrile): ~2230 cm⁻¹
-
-NO₂ (nitro): Asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹
-
C-Cl (chloro): ~700-800 cm⁻¹
-
Aromatic C-H: ~3000-3100 cm⁻¹
-
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: The spectrum will show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl protons.
-
¹³C NMR: The spectrum will show distinct signals for all unique carbon atoms in the molecule, including the nitrile carbon, the carbons attached to the nitro, chloro, and methyl groups, and the remaining aromatic carbons.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₅ClN₂O₂ = 196.59 g/mol ), along with the characteristic isotopic pattern for a chlorine-containing compound.
Caption: Experimental workflow for the synthesis.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aiinmr.com [aiinmr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. cerritos.edu [cerritos.edu]
- 11. ehs.com [ehs.com]
- 12. reddit.com [reddit.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. p2infohouse.org [p2infohouse.org]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. ehs.ucr.edu [ehs.ucr.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols for the Quantitative Analysis of 2-Chloro-5-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the precise and accurate quantification of 2-Chloro-5-methylbenzonitrile. As a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, ensuring its purity and concentration is paramount. This document details validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established scientific principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Introduction: The Analytical Imperative for this compound
This compound (C₈H₆ClN) is an aromatic nitrile compound that serves as a versatile building block in organic synthesis.[6] Its structural features make it a key precursor in the development of various active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of impurities or deviations from the target concentration can significantly impact reaction yields, final product purity, and, ultimately, the safety and efficacy of the end product. Therefore, the development and validation of reliable analytical methods for its quantification are not merely procedural but are fundamental to the quality assurance process.[7][8]
This guide provides two primary, validated methods for the quantification of this compound, explaining the scientific rationale behind the selection of each technique and the experimental parameters involved.
Compound Properties:
Method Selection: Chromatographic Approaches
For the quantitative analysis of organic intermediates like this compound, chromatographic techniques offer the necessary specificity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[7] A reverse-phase HPLC method is ideal for this compound due to its moderate polarity, allowing for excellent separation from potential non-polar or highly polar impurities on a C18 stationary phase. UV detection is highly suitable as the aromatic ring and nitrile group are chromophores.
-
Gas Chromatography (GC): Given that this compound is thermally stable and has a boiling point of 113°C at 7 torr, GC is an excellent alternative or confirmatory technique.[11] It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which provides a linear response for carbon-containing compounds.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the accurate assay and purity determination of this compound in bulk material or reaction mixtures.
Scientific Principle & Rationale
Reverse-phase chromatography separates analytes based on their hydrophobic interactions with the stationary phase. This compound, a moderately non-polar molecule, will be retained on a non-polar C18 column. It is eluted using a polar mobile phase, typically a mixture of acetonitrile and water. The ratio is optimized to achieve a suitable retention time and sharp peak shape. Acetonitrile is chosen for its low UV cutoff and excellent solubilizing properties for benzonitrile derivatives.[12] UV detection at approximately 210 nm is effective for monitoring the benzonitrile moiety.[12]
Experimental Protocol: HPLC Quantification
Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade).
-
This compound reference standard (purity ≥ 99%).
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
| Run Time | ~10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and water. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (0.1 mg/mL): Accurately weigh an amount of the sample expected to contain 25 mg of this compound into a 25 mL volumetric flask. Dissolve in mobile phase, sonicate briefly if necessary, and dilute to volume. Perform a further 1-in-10 dilution to achieve the target concentration.
-
System Suitability: Before analysis, inject the Working Standard Solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is ≤ 2.0%.
-
Analysis Sequence: Inject a blank (mobile phase), followed by the Working Standard Solution, and then the sample solutions.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample injection to the peak area of the Working Standard Solution using an external standard calculation.
HPLC Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This GC method provides a reliable alternative for quantification, particularly useful for detecting volatile impurities that may not be well-resolved by HPLC.
Scientific Principle & Rationale
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried by an inert gas (carrier gas) through the column. For this compound, a mid-polarity column (e.g., containing a wax or phenyl-based stationary phase) provides good separation from related substances. A Flame Ionization Detector (FID) is used for detection. The FID combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, making it an excellent choice for quantitative analysis.[13]
Experimental Protocol: GC Quantification
Instrumentation & Materials:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier gas (Helium or Hydrogen, high purity), Hydrogen (for FID), and Air (for FID).
-
Acetonitrile or Dichloromethane (GC grade).
-
This compound reference standard (purity ≥ 99%).
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 220°C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 280 °C |
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Perform a 1-in-10 dilution of the Standard Stock Solution with acetonitrile.
-
Sample Preparation (0.1 mg/mL): Prepare the sample in the same manner as the standard, targeting a final concentration of 0.1 mg/mL in acetonitrile.
-
Analysis: Inject the prepared solutions into the GC system.
-
Quantification: As with the HPLC method, use an external standard calibration approach by comparing the peak area of the analyte in the sample to that of the standard.
GC Workflow Diagram
Caption: Workflow for the GC quantification of this compound.
Method Validation: A Self-Validating System
To ensure that the chosen analytical method is fit for its intended purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.[1][2][5] The objective of validation is to provide documented evidence that the method will consistently produce results meeting pre-determined specifications and quality attributes.[8][14]
Core Validation Parameters
The following parameters must be assessed for either the HPLC or GC quantitative impurity/assay method.[3][15]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. | Peak purity analysis (for DAD), no interfering peaks at the analyte retention time in blank/placebo. |
| Linearity | To verify a direct proportional relationship between concentration and instrument response over the analytical range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[14] | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery. | 98.0% to 102.0% recovery of spiked analyte. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: %RSD ≤ 2.0% for ≥ 6 determinations. Intermediate Precision: %RSD ≤ 2.0% (different day/analyst/instrument). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., flow rate, pH, temperature) are slightly varied. |
Method Validation Logic Diagram
Caption: Logical flow of the analytical method validation process per ICH guidelines.
Supporting Analytical Techniques
While chromatography is used for quantification, spectroscopic methods are essential for initial structural confirmation and identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. For this compound, a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the 2200-2260 cm⁻¹ region.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by showing the chemical environment of each proton and carbon atom. The nitrile carbon typically appears in the ¹³C NMR spectrum between 115-130 ppm.[17]
Conclusion
The HPLC and GC methods detailed in this guide provide robust, reliable, and validated pathways for the quantification of this compound. The successful implementation of these protocols, underpinned by a thorough validation process according to ICH guidelines, will ensure the generation of high-quality, defensible data. This is critical for maintaining process control, meeting regulatory standards, and ensuring the quality and safety of final products in the pharmaceutical and chemical industries.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. particle.dk [particle.dk]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. scbt.com [scbt.com]
- 10. 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 12. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 13. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fiveable.me [fiveable.me]
- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: A Robust HPLC Method for the Analysis of 2-Chloro-5-methylbenzonitrile
Abstract
This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-5-methylbenzonitrile. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a reliable analytical method is crucial for ensuring product quality and process consistency. This guide provides a comprehensive, step-by-step protocol, from initial analyte characterization and sample preparation to method development, optimization, and validation, grounded in scientific principles and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound is a substituted aromatic nitrile, a class of compounds frequently used as building blocks in organic synthesis. Its analysis is critical for monitoring reaction progress, assessing the purity of the final product, and ensuring the absence of process-related impurities. The primary analytical challenge lies in developing a method that is specific, accurate, reproducible, and robust enough for routine use in a quality control environment. This document serves as a practical guide for researchers and drug development professionals to establish such a method.
Analyte Characterization: Understanding the Molecule
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the choice of stationary phase, mobile phase, and detection parameters.
This compound is a non-polar, hydrophobic molecule with limited solubility in aqueous solutions but good solubility in common organic solvents.[1] This profile strongly indicates that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach.[2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | [3][4] |
| Molecular Weight | 151.59 g/mol | [3][4] |
| XLogP3 (LogP) | 2.6 | [3] |
| Appearance | Solid at room temperature | [1] |
| Solubility | Limited in water; Soluble in ethanol, acetone, dichloromethane | [1] |
Method Development Strategy: A Logic-Driven Approach
Our strategy is built on a systematic process of selecting and optimizing chromatographic parameters to achieve the desired separation. The overall workflow is designed to efficiently arrive at a robust and reliable method.
Figure 1: A logical workflow for the development of an HPLC method for this compound.
Initial Chromatographic Conditions
Based on the analyte's properties, the following initial conditions were selected to serve as a starting point for optimization.
Table 2: Initial HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm particle size | The C18 phase provides strong hydrophobic retention for non-polar analytes. This column dimension is a standard for method development, balancing resolution and run time.[5] |
| Mobile Phase A | HPLC Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier with good UV transparency and low viscosity.[6] |
| Gradient (Scouting) | 50% to 95% B over 15 minutes | A broad gradient is used to quickly determine the approximate elution conditions and overall sample complexity. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detector | Photodiode Array (PDA) Detector | Allows for the determination of the optimal detection wavelength (λmax) and assessment of peak purity.[7] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
Detailed Protocols
Protocol 1: Sample and Mobile Phase Preparation
Accurate and consistent preparation of samples and mobile phases is fundamental to achieving reproducible results.[8]
Figure 2: Standard workflow for the preparation of a solid sample for HPLC analysis.
Materials:
-
This compound reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
0.45 µm PTFE syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Pour HPLC grade water into a suitable reservoir.
-
Mobile Phase B: Pour HPLC grade acetonitrile into a separate reservoir.
-
Degas both mobile phases for approximately 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the system.[6]
-
-
Standard Stock Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then add acetonitrile to the mark. Mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a solvent mixture that mimics the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Before injection, filter the working standard solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial. This crucial step protects the column from particulate matter.[9]
-
Protocol 2: Method Development and Optimization
Objective: To find the optimal chromatographic conditions for the analysis.
Procedure:
-
System Equilibration: Set up the HPLC system with the initial conditions listed in Table 2. Equilibrate the column with the starting mobile phase composition (50% B) for at least 15-20 minutes, or until a stable baseline is achieved.
-
Determine Optimal Wavelength (λmax):
-
Inject the 0.1 mg/mL working standard.
-
Using the PDA detector, acquire the UV spectrum of the eluting this compound peak.
-
Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for all subsequent analyses to ensure maximum sensitivity. For aromatic compounds like benzonitriles, a strong absorbance is often observed between 220 nm and 260 nm.[10]
-
-
Gradient to Isocratic Method Conversion:
-
From the initial scouting gradient run, note the retention time (tR) of the analyte. The mobile phase composition at this time can be used to calculate a starting point for an isocratic method, which is often simpler and more robust for quality control applications.
-
A common formula to estimate the isocratic mobile phase composition is to use the composition at the halfway point of the peak elution.
-
-
Mobile Phase Optimization:
-
Adjust the ratio of acetonitrile to water to achieve a retention factor (k') between 2 and 10. This range typically provides good resolution from the void volume without excessively long run times.
-
If peak shape is poor (e.g., tailing), consider adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to both mobile phases. This can suppress the interaction of the analyte with any active silanol groups on the stationary phase surface.[11]
-
-
Finalize Method: Once a satisfactory separation with good peak shape and a reasonable run time is achieved, document the final method parameters.
Table 3: Optimized HPLC Method Parameters (Example)
| Parameter | Final Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile / Water (65:35 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax (Determined experimentally, e.g., 245 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation: Ensuring Trustworthiness
Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated by analyzing placebo samples and stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust RP-HPLC method for the analysis of this compound. By following the logical workflow and detailed protocols outlined, laboratories can establish a reliable analytical method suitable for quality control and research applications. The emphasis on understanding analyte properties, systematic optimization, and adherence to ICH validation guidelines ensures the generation of trustworthy and reproducible data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. prezi.com [prezi.com]
- 5. waters.com [waters.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. organomation.com [organomation.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Characterization of 2-Chloro-5-methylbenzonitrile and Its Derivatives: A Multi-technique Approach
An Application Guide for Researchers
Abstract: This application note provides a comprehensive technical guide for the structural elucidation of 2-chloro-5-methylbenzonitrile, a key intermediate in pharmaceutical and materials science research. We present an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details not only the step-by-step protocols for data acquisition but also delves into the causality behind experimental choices and the logic of spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently determine the structure and purity of this compound and its derivatives.
Introduction: The Significance of Substituted Benzonitriles
This compound (C₈H₆ClN) is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2] Its derivatives are precursors to a wide range of compounds, including those with potential antitubercular activity and other pharmaceutical applications.[3] Given its importance, unambiguous structural verification is paramount to ensure the integrity of subsequent research and development.
The combination of a halogen, a methyl group, and a nitrile function on a benzene ring creates a unique electronic environment. A multi-technique spectroscopic approach is therefore essential for complete and accurate characterization. This guide provides the foundational protocols and interpretive logic for ¹H NMR, ¹³C NMR, IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, it allows for the precise mapping of proton and carbon positions on the aromatic ring.
Expertise & Rationale: Experimental Design
Causality of Solvent Selection: The choice of a deuterated solvent is the first critical step. The ideal solvent must fully dissolve the analyte without interfering with its signals.[4]
-
Deuterated Chloroform (CDCl₃): This is the preferred solvent for many organic compounds due to its excellent dissolving power for moderately polar molecules and its ease of removal by evaporation.[4] Its residual proton signal appears at ~7.26 ppm, which may overlap with aromatic signals, but is usually a sharp, easily identifiable singlet.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent alternative for more polar derivatives that may have poor solubility in CDCl₃. Its residual proton peak is around 2.50 ppm, well away from the aromatic region.[5] However, its high boiling point makes sample recovery difficult.[4]
For the parent compound, CDCl₃ is typically sufficient. The choice must be empirically determined based on the specific derivative's solubility.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, >99.8% isotopic purity).[4][6] Mix gently until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column is at least 4.5 cm high to be properly centered in the probe.[4]
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (requires more scans, typically 1024 or more, due to the lower natural abundance of ¹³C).
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons are absent in a DEPT-135 spectrum.[7]
-
Authoritative Interpretation: Expected Spectral Data
The substituents on the benzene ring (Cl, CH₃, CN) exert distinct electronic effects that dictate the chemical shifts of the aromatic protons and carbons.
-
¹H NMR Analysis: The molecule has three non-equivalent aromatic protons. We expect to see:
-
A singlet (or narrow doublet) for the proton adjacent to the chlorine.
-
Two doublets for the two mutually-coupled protons.
-
A sharp singlet for the methyl group protons in the aliphatic region.
-
-
¹³C NMR Analysis: All eight carbons are chemically non-equivalent and should produce distinct signals. The nitrile carbon is typically found far downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |
| CH₃ | ~2.4 ppm (s, 3H) | ~21 ppm | Typical range for a methyl group on an aromatic ring.[8] |
| Ar-H (C4-H) | ~7.3-7.4 ppm (d) | ~132 ppm | Proton ortho to the methyl group. |
| Ar-H (C6-H) | ~7.5-7.6 ppm (s or d) | ~133 ppm | Proton between the chloro and nitrile groups. |
| Ar-H (C3-H) | ~7.4-7.5 ppm (d) | ~130 ppm | Proton meta to the nitrile group. |
| C-CN (C1) | - | ~112 ppm | Quaternary carbon attached to the nitrile group. |
| C-Cl (C2) | - | ~135 ppm | Quaternary carbon attached to the chloro group. |
| C-CH₃ (C5) | - | ~142 ppm | Quaternary carbon attached to the methyl group. |
| C≡N | - | ~117 ppm | Nitrile carbon. |
Note: Predicted values are based on typical substituent effects found in similar compounds. Actual values may vary slightly.[8][9]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[10][11]
Expertise & Rationale: Sample Preparation
For solid samples, the goal is to suspend the analyte in an IR-transparent matrix to allow the infrared beam to pass through.[12]
-
KBr Pellet Method: This is the gold standard for high-quality, interference-free spectra of stable solids.[12] It involves mixing the sample with dry potassium bromide (KBr) and pressing it into a transparent disc.[13] Meticulous care must be taken to exclude moisture, as water has strong IR absorption bands that can obscure the sample's spectrum.[14]
-
Nujol Mull: A faster, qualitative alternative where the solid is ground into a paste with mineral oil (Nujol).[12][13] This method is useful for moisture-sensitive samples but suffers from interference from the Nujol's own C-H absorption bands (~2920, 1460, and 1375 cm⁻¹).[12][15]
-
Attenuated Total Reflectance (ATR): A modern technique that requires minimal to no sample preparation and is excellent for rapid analysis.[14]
For a publication-quality reference spectrum, the KBr pellet method is superior.[12]
Protocol: KBr Pellet Preparation
-
Drying: Ensure both the sample and spectroscopic-grade KBr powder are thoroughly dry. Store KBr in an oven or desiccator prior to use.[16]
-
Mixing: In an agate mortar, combine ~1-2 mg of the sample with ~150-200 mg of dry KBr.[13]
-
Grinding: Gently grind the mixture with a pestle until it is a homogenous, fine powder with the consistency of flour.[13] This minimizes light scattering.
-
Pressing: Transfer the powder to a KBr pellet die. Connect the die to a vacuum pump to remove air and moisture.[13] Increase the pressure in the hydraulic press to approximately 8-10 tons and hold for 1-2 minutes.
-
Analysis: Carefully release the pressure and vacuum. Remove the resulting translucent pellet from the die and place it in the spectrometer's sample holder for analysis.
Authoritative Interpretation: Expected Vibrational Bands
The IR spectrum of this compound will be dominated by absorptions from the nitrile, the aromatic ring, and the substituents.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2980-2850 | Aliphatic C-H Stretch (from CH₃) | Medium to Weak |
| ~2225 | C≡N Nitrile Stretch | Strong, Sharp |
| 1600-1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |
| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong |
| ~750-700 | C-Cl Stretch | Strong |
Note: These are characteristic ranges. The exact positions are influenced by the overall electronic structure of the molecule.[11][17][18][19]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.[20]
Expertise & Rationale: Ionization Techniques
The choice of ionization method determines the type of information obtained.
-
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (70 eV) to ionize the molecule.[21] It typically causes extensive and reproducible fragmentation, which is excellent for structural elucidation and library matching. The molecular ion may be weak or absent for some compounds, but is usually strong for aromatics.[22][23]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[24][25] It is ideal for confirming the molecular weight of a compound, especially for polar or thermally labile molecules analyzed by LC-MS.[22][24]
For a relatively small and stable molecule like this compound, GC-MS with EI is a powerful choice for a comprehensive analysis.
Protocol: Conceptual Workflow for GC-EI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
Separation: The compound travels through the GC column, separating it from any impurities.
-
Ionization: Upon eluting from the column, the compound enters the ion source where it is bombarded with 70 eV electrons (EI).
-
Detection: The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Authoritative Interpretation: Expected Mass Spectrum
The molecular formula C₈H₆ClN has a nominal mass of 151 Da.[2]
-
Molecular Ion (M⁺•): The key diagnostic feature will be the isotopic pattern of chlorine. The spectrum will show two peaks for the molecular ion:
-
m/z 151: Corresponding to the ³⁵Cl isotope.
-
m/z 153: Corresponding to the ³⁷Cl isotope.
-
The relative intensity of these peaks will be approximately 3:1 , reflecting the natural abundance of the chlorine isotopes. This pattern is a definitive indicator of the presence of one chlorine atom.
-
-
Key Fragmentation Pathways: Aromatic nitriles are relatively stable, often showing a strong molecular ion peak.[23] Common fragmentation patterns arise from the loss of stable neutral molecules or radicals.[20][26]
Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Fragmentation Pathway |
| 151/153 | [C₈H₆ClN]⁺• | Molecular Ion (M⁺•) |
| 136/138 | [C₇H₃ClN]⁺• | M - CH₃ (Loss of methyl radical) |
| 116 | [C₇H₆N]⁺ | M - Cl (Loss of chlorine radical) |
| 115 | [C₇H₅N]⁺ | M - HCl (Loss of hydrogen chloride) |
| 89 | [C₆H₃N]⁺• | M - HCl - CN (Further fragmentation) |
Integrated Analysis Workflow
No single technique provides the complete picture. The strength of this approach lies in integrating the data from NMR, IR, and MS to build an unambiguous structural assignment. The workflow below illustrates this logical process.
Caption: Integrated workflow for spectroscopic characterization.
This workflow demonstrates a self-validating system. MS confirms the elemental composition (C₈H₆ClN), IR validates the presence of the key functional groups (-CN, -Cl), and NMR provides the definitive connectivity, confirming the 1,2,4-substitution pattern on the aromatic ring. Together, they provide irrefutable evidence for the structure of this compound and its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. youtube.com [youtube.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. minio.scielo.br [minio.scielo.br]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. What Are The Two Methods Of Preparation Of Ir Sample? A Guide To Kbr Pellets And Nujol Mulls - Kintek Solution [kindle-tech.com]
- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 14. What Is The Alternative To Kbr In Ir Spectroscopy? Explore Faster, Easier Sample Prep Methods - Kintek Solution [kindle-tech.com]
- 15. jasco-global.com [jasco-global.com]
- 16. youtube.com [youtube.com]
- 17. The infrared spectra of some para-substituted benzonitriles | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 26. whitman.edu [whitman.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methylbenzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will focus on the most prevalent synthetic route: the Sandmeyer reaction, a powerful method for converting aromatic amines into a variety of functional groups.[1][2][3] This process involves two critical stages: the diazotization of an aromatic amine followed by a copper(I)-catalyzed nucleophilic substitution.[2][4][5]
Our approach here is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the synthesis.
Q1: What is the most common cause of low yields in the synthesis of this compound via the Sandmeyer reaction? Low yields typically originate from one of three areas: incomplete diazotization of the starting amine, premature decomposition of the intermediate aryl diazonium salt, or issues related to the copper(I) cyanide catalyst in the subsequent cyanation step.[6][7] Each of these factors can lead to significant product loss and the formation of impurities.
Q2: My reaction mixture turned dark brown or black and produced a tar-like substance. What likely happened? The formation of dark, often polymeric, materials is a strong indicator of diazonium salt decomposition and subsequent radical side reactions.[7] This is usually triggered by elevated temperatures during either the diazotization or the Sandmeyer step.[6] Diazonium salts are thermally unstable and must be handled at low temperatures, typically 0-5°C.[6][8]
Q3: How can I reliably determine if the initial diazotization step is complete? A simple and effective method is to test for the presence of excess nitrous acid, which is required to drive the reaction to completion. This is done using starch-iodide paper. A drop of the reaction mixture on the paper will produce a blue-black color if excess nitrous acid is present, indicating that all the primary aromatic amine has been consumed.[7][8]
Q4: What are the most critical parameters to control throughout the synthesis? The three most critical parameters are:
-
Temperature: Diazotization must be conducted at 0-5°C to prevent diazonium salt decomposition.[6] The Sandmeyer step may require gentle warming, but this must be carefully controlled to avoid side reactions.[6]
-
Acidity: A sufficient excess of mineral acid (typically 2.5-3 equivalents) is necessary during diazotization to prevent the diazonium salt from coupling with unreacted amine to form unwanted azo compounds.[8][9]
-
Reagent Quality: The purity and activity of the reagents, especially sodium nitrite and the copper(I) cyanide catalyst, are paramount. Copper(I) salts can oxidize to copper(II) over time, reducing their catalytic efficacy.[8]
Detailed Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the synthesis. The primary route discussed is the diazotization of 2-chloro-5-methylaniline followed by a Sandmeyer cyanation.
Experimental Workflow Overview
Caption: General workflow for the synthesis of this compound.
Stage 1: Troubleshooting the Diazotization Reaction
The conversion of the primary amine to a diazonium salt is the foundation of the entire synthesis. Errors here will cascade and inevitably lead to poor results.
Problem 1: Incomplete Diazotization
-
Symptom: Low overall yield; presence of unreacted 2-chloro-5-methylaniline after work-up.
-
Causality: The reaction between the amine and nitrous acid (generated in situ from NaNO₂ and mineral acid) may not have gone to completion.[2] This can be due to insufficient nitrous acid or improper reaction conditions.
-
Solutions:
-
Ensure Sufficient Acid: Use at least 2.5 equivalents of a strong mineral acid (e.g., HCl). One equivalent forms the amine salt, the second reacts with NaNO₂ to generate nitrous acid, and the excess maintains high acidity to suppress side reactions.[8][9]
-
Verify NaNO₂ Stoichiometry: Use a slight excess of sodium nitrite (1.0-1.1 equivalents) to ensure all the amine reacts.[8]
-
Monitor with Starch-Iodide Paper: After the NaNO₂ addition is complete, stir for an additional 15-30 minutes and test for excess nitrous acid. A persistent blue color confirms the reaction is complete.[7][8] If the test is negative, add a small amount of additional NaNO₂ solution.
-
Problem 2: Decomposition of the Diazonium Salt
-
Symptom: Vigorous bubbling (N₂ evolution) before the Sandmeyer step; formation of 2-chloro-5-methylphenol as a major byproduct; low yield of the desired nitrile.
-
Causality: Aryl diazonium salts are thermally unstable. At temperatures above 5-10°C, they readily decompose by reacting with water to form phenols, releasing nitrogen gas in the process.[6][10]
-
Solutions:
Stage 2: Troubleshooting the Sandmeyer Cyanation
This is the key bond-forming step where the diazonium group is replaced by a nitrile group, catalyzed by copper(I) cyanide.[1][9]
Problem 3: Low Conversion to this compound
-
Symptom: Low yield despite successful diazotization; significant formation of biaryl or phenol byproducts.
-
Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism involving a single-electron transfer from the copper(I) catalyst.[1][4][5] Inactive catalyst, poor temperature control, or competing side reactions can hinder this process.
-
Solutions:
-
Use Active Catalyst: Ensure the CuCN is fresh and has been stored properly to prevent oxidation to inactive Cu(II) species.
-
Temperature Management: The addition of the cold diazonium salt solution to the CuCN solution should be done carefully. While some Sandmeyer reactions require gentle warming to initiate the decomposition and nitrogen evolution, the temperature should be controlled to prevent runaway reactions and byproduct formation.[11][12] An optimal temperature is typically found between room temperature and 65°C, depending on the substrate.[11][12]
-
Control Addition Rate: Add the diazonium salt solution slowly to the vigorously stirred CuCN solution. This maintains a low concentration of the diazonium salt, minimizing side reactions like biaryl formation.[6]
-
| Parameter | Recommended Range | Rationale |
| Diazotization Temp. | 0-5°C | Prevents decomposition of the thermally unstable diazonium salt.[6][8] |
| Acid (HCl/H₂SO₄) | 2.5 - 3.0 equivalents | Ensures complete formation of amine salt and nitrous acid, and prevents azo coupling.[8] |
| Sodium Nitrite | 1.0 - 1.1 equivalents | A slight excess drives the diazotization to completion.[8] |
| Sandmeyer Temp. | 20-65°C (substrate dependent) | Must be optimized; high enough to drive N₂ evolution but low enough to minimize side reactions.[11][12] |
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Step 1: Diazotization of 2-Chloro-5-methylaniline
-
In a flask equipped with a mechanical stirrer and thermometer, combine 2-chloro-5-methylaniline (1 equivalent) with 2.5 equivalents of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring until a fine slurry of the amine hydrochloride salt forms.
-
Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine slurry, ensuring the temperature is strictly maintained below 5°C.[8]
-
After the addition is complete, stir for an additional 20 minutes at 0-5°C.
-
Confirm the presence of excess nitrous acid with starch-iodide paper.[8] The resulting cold diazonium salt solution is used immediately.
Step 2: Sandmeyer Cyanation
-
In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.3 equivalents) in water.
-
Cool this cyanide solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.[12] The reaction progress should be monitored by TLC or GC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If necessary, neutralize any excess acid with a base like sodium carbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or toluene).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sciencemadness Discussion Board - Will heat accelerate a Sandmeyer Reaction? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Chloro-5-methylbenzonitrile
Welcome to the Technical Support Center for the purification of crude 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles and rationale behind each step, ensuring a robust and reproducible purification process.
I. Understanding the Compound and Potential Impurities
This compound is a solid at room temperature with a molecular weight of 151.60 g/mol . A key physical property for its purification is its boiling point, which is approximately 113°C at a reduced pressure of 7 torr. This indicates that vacuum distillation is a viable purification method.
The nature and quantity of impurities in your crude material will largely depend on the synthetic route employed. Common synthetic pathways to substituted benzonitriles can introduce specific side-products. For instance, in syntheses involving the Sandmeyer reaction, residual starting materials or partially reacted intermediates can be present. Chlorination reactions may result in the formation of isomeric byproducts, such as other chloro-methylbenzonitrile isomers. Incomplete reactions or side reactions can also lead to the presence of the corresponding amide or carboxylic acid.
A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and select the most appropriate purification strategy.
II. Purification Strategy Workflow
The choice of purification technique depends on the nature of the impurities and the desired final purity of the this compound. The following diagram outlines a general workflow for selecting the appropriate method.
Caption: A decision-making workflow for selecting the optimal purification technique for crude this compound based on the impurity profile.
III. Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
A. Recrystallization
Recrystallization is an effective technique for removing solid impurities with different solubility profiles from the desired compound.
FAQs:
-
Q1: What is a good starting solvent for the recrystallization of this compound?
-
A1: Based on the polarity of the molecule, a good starting point for solvent screening would be alcohols like ethanol or isopropanol, or a solvent mixture such as ethyl acetate/hexanes. For a related compound, chloro benzonitrile, recrystallization from an ethyl acetate solution has been reported to be effective.[1]
-
-
Q2: My compound "oils out" instead of forming crystals. What should I do?
-
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to a very high concentration of impurities, too rapid cooling, or an inappropriate solvent. Try the following:
-
Re-heat the solution to dissolve the oil, and then allow it to cool much more slowly. Insulating the flask can help.
-
Add a small amount of a co-solvent in which the compound is more soluble to the hot solution to prevent premature precipitation.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to provide nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound if available.
-
-
-
Q3: I have very low recovery after recrystallization. What went wrong?
-
A3: Low recovery is often due to using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again. Also, ensure you are cooling the solution sufficiently (e.g., in an ice bath) to maximize crystal formation.
-
Troubleshooting Table: Recrystallization
| Issue | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent and re-cool. |
| The solution is supersaturated. | Scratch the inside of the flask or add a seed crystal. | |
| The crystals are colored. | Colored impurities are present. | Perform a hot filtration with activated charcoal before cooling. |
| Oiling out occurs. | Cooling is too rapid or the solvent is inappropriate. | Re-heat, cool slowly, or try a different solvent system. |
| Low yield. | Too much solvent or incomplete crystallization. | Reduce solvent volume and ensure adequate cooling time. |
B. Vacuum Distillation
Given its boiling point of 113°C at 7 torr, vacuum distillation is an excellent method for purifying this compound from non-volatile or significantly less volatile impurities.
FAQs:
-
Q1: At what pressure should I perform the vacuum distillation?
-
A1: A pressure of around 7 torr will result in a boiling point of approximately 113°C. If your vacuum source provides a different pressure, the boiling point will change. A good rule of thumb is that halving the pressure reduces the boiling point by about 10-15°C.
-
-
Q2: My distillation is very slow, or the compound is not distilling at the expected temperature.
-
A2: This could be due to several factors:
-
Inadequate vacuum: Check your system for leaks. Ensure all joints are properly sealed.
-
Insufficient heating: The heating mantle or oil bath may not be providing enough energy. The bath temperature should typically be 20-30°C higher than the boiling point of the liquid.
-
Incorrect thermometer placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
-
Q3: The distillation is "bumping" violently. How can I prevent this?
-
A3: "Bumping" is the sudden, violent boiling of a liquid. To prevent this during vacuum distillation:
-
Use a magnetic stirrer to ensure smooth boiling.
-
Introduce a fine stream of air or nitrogen through a capillary tube (ebulliator).
-
Ensure the crude material is free of volatile solvents before starting the distillation.
-
-
Troubleshooting Table: Vacuum Distillation
| Issue | Potential Cause | Solution |
| No distillation occurs. | Vacuum is not low enough or temperature is too low. | Check for leaks in the system and increase the heating bath temperature. |
| Bumping. | Uneven heating or lack of nucleation sites. | Use a magnetic stirrer or an ebulliator. |
| Product solidifies in the condenser. | Inadequate condenser temperature. | Use a condenser with a wider bore or warm the condenser slightly. |
| Distillate is impure. | Distillation rate is too fast. | Reduce the heating rate to allow for better separation. |
| Foaming. | Add an anti-foaming agent or reduce the volume of material in the flask. |
C. Flash Chromatography
Flash chromatography is a powerful technique for separating compounds with similar polarities, such as isomers, that may be difficult to separate by other means.
FAQs:
-
Q1: What is a good starting mobile phase for flash chromatography of this compound?
-
A1: For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. A common strategy is to start with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. A patent for a related compound, 2-chloro-6-methylbenzonitrile, mentions purification by column chromatography using a petroleum ether/ethyl acetate gradient from 100:1 to 50:1.[2]
-
-
Q2: My compound is streaking on the TLC plate and the column. What can I do?
-
A2: Streaking can be caused by overloading the sample, the compound being too polar for the chosen solvent system, or interactions with the silica gel.
-
Reduce the amount of sample loaded onto the TLC plate or column.
-
Increase the polarity of the mobile phase.
-
For basic compounds, add a small amount of triethylamine (0.1-1%) to the mobile phase to suppress tailing. For acidic compounds, a small amount of acetic acid can be added.
-
-
-
Q3: The separation on the column is not as good as what I saw on the TLC plate.
-
A3: This is a common issue. Several factors can contribute to this:
-
Improper column packing: Ensure the silica gel is packed uniformly without any cracks or channels.
-
Loading a large volume of sample: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).
-
Running the column too quickly or too slowly: The flow rate should be optimized for the best separation.
-
-
Troubleshooting Table: Flash Chromatography
| Issue | Potential Cause | Solution |
| Poor separation. | Inappropriate solvent system. | Optimize the mobile phase using TLC. |
| Column is overloaded. | Use a larger column or load less sample. | |
| Compound streaking. | Sample is too concentrated or interacting with silica. | Dilute the sample and/or add a modifier (e.g., triethylamine for bases) to the eluent. |
| Cracks in the silica gel bed. | Improper packing or running the column dry. | Repack the column carefully and never let the solvent level drop below the top of the silica. |
| Compound is not eluting. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
IV. Experimental Protocols
The following are generalized protocols that should be optimized for your specific crude material and desired purity.
Protocol 1: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate to just dissolve the solid.
-
While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the cloudiness.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Protocol 2: Vacuum Distillation
-
Set up a vacuum distillation apparatus with a magnetic stirrer.
-
Ensure all glass joints are properly greased and sealed.
-
Place the crude this compound in the distillation flask.
-
Begin stirring and slowly apply vacuum to the system.
-
Once the desired pressure is reached (e.g., ~7 torr), begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point (e.g., ~113°C at 7 torr).
-
Discard any initial lower-boiling fractions and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities.
Protocol 3: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 20% ethyl acetate in hexanes) to elute the desired compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
V. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is harmful if swallowed or in contact with skin, and causes serious eye irritation. Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
VI. References
-
European Patent Office. (n.d.). EP 3810602 B1. Google Patents. Retrieved from --INVALID-LINK--
-
Grivsky, E. M. (1971). United States Patent (19). Google Patents. Retrieved from --INVALID-LINK--
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles. Retrieved from --INVALID-LINK--
-
Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part II of III). Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Retrieved from --INVALID-LINK--
References
Common side products in the synthesis of 2-Chloro-5-methylbenzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Sandmeyer Reaction Route: From 2-Amino-4-chloro-5-methylaniline
The Sandmeyer reaction is a cornerstone for the synthesis of aryl nitriles from aryl amines.[1][2] However, the inherent reactivity of the diazonium salt intermediate can lead to several undesired side products.
Question 1: I am observing a significant amount of a phenolic impurity in my synthesis of this compound via the Sandmeyer reaction. What is the cause and how can I mitigate it?
Answer:
The formation of a phenolic impurity, specifically 2-Chloro-5-methylphenol, is a common issue in the Sandmeyer cyanation. This occurs when the diazonium salt, intended to react with the cyanide nucleophile, instead reacts with water present in the reaction medium.[1]
Causality:
The diazonium salt intermediate (2-chloro-5-methylbenzenediazonium salt) is highly reactive and susceptible to nucleophilic attack. Water, being a nucleophile, can attack the diazonium salt, leading to the formation of the corresponding phenol and the evolution of nitrogen gas. This side reaction is particularly favored at elevated temperatures, as the diazonium salt becomes less stable.
Troubleshooting & Mitigation Protocol:
-
Strict Temperature Control: Maintain a low temperature, typically between 0-5 °C, throughout the diazotization (formation of the diazonium salt) and the subsequent cyanation step. This enhances the stability of the diazonium salt and minimizes its decomposition to the phenol.
-
Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water can be beneficial. Ensure all glassware is dry and use reagents with low water content where possible.
-
Use of a Non-Aqueous System (where feasible): In some cases, performing the diazotization and cyanation in a non-aqueous solvent system can significantly reduce phenol formation. However, this requires careful selection of solvents and reagents to ensure solubility and reactivity.
-
Prompt Use of Diazonium Salt: The diazonium salt should be used immediately after its preparation. Allowing it to stand, even at low temperatures, will increase the likelihood of decomposition and phenol formation.
Question 2: My final product is contaminated with a high molecular weight impurity that I suspect is a biaryl compound. How is this formed and what are the strategies for its removal?
Answer:
The formation of biaryl impurities, in this case, a dimer of this compound, is a known side product in the Sandmeyer reaction. Its presence is evidence of the radical mechanism of this transformation.[1][2]
Causality:
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. This aryl radical can then react with another aryl radical to form a biaryl compound.
Troubleshooting & Mitigation Protocol:
-
Control of Reaction Stoichiometry: Ensure the correct stoichiometry of the reagents. An excess of the diazonium salt relative to the copper cyanide can increase the probability of radical-radical coupling.
-
Efficient Trapping of the Aryl Radical: The rate of the reaction of the aryl radical with the cyanide nucleophile should be maximized. This can be influenced by the concentration and nature of the copper cyanide complex.
-
Purification:
-
Crystallization: Recrystallization is often an effective method for removing biaryl impurities, as they typically have different solubility profiles and crystal packing abilities compared to the desired product.
-
Chromatography: Column chromatography can be employed to separate the biaryl impurity from the desired benzonitrile.
-
Question 3: I have an intensely colored impurity in my product, suggesting the formation of an azo dye. What is the origin of this side product?
Answer:
The formation of an azo dye is a potential side reaction when unreacted diazonium salt couples with an electron-rich aromatic compound present in the reaction mixture.[3][4]
Causality:
The diazonium salt is an electrophile and can undergo an electrophilic aromatic substitution reaction with an activated aromatic ring. In the synthesis of this compound, the unreacted starting material, 2-amino-4-chloro-5-methylaniline, or the phenolic side product, 2-Chloro-5-methylphenol, can act as the coupling partner. The resulting azo compound will be highly colored.
Troubleshooting & Mitigation Protocol:
-
Complete Diazotization: Ensure the complete conversion of the starting aniline to the diazonium salt. This can be monitored by testing for the presence of nitrous acid before proceeding with the cyanation step.
-
Control of pH: The coupling reaction is pH-dependent. Maintaining the appropriate pH for the Sandmeyer reaction (typically acidic) can disfavor the azo coupling side reaction.
-
Efficient Cyanation: A rapid and efficient cyanation reaction will consume the diazonium salt, reducing its availability for azo coupling.
Alternative Synthesis Routes & Their Side Products
Rosenmund-von Braun Reaction
This method involves the cyanation of an aryl halide (2,5-dichlorotoluene) using copper(I) cyanide at high temperatures.[5][6]
Question 4: What are the typical side products when synthesizing this compound via the Rosenmund-von Braun reaction?
Answer:
The high temperatures and stoichiometric use of copper cyanide in the classical Rosenmund-von Braun reaction can lead to several challenges and side products.
-
Hydrolysis of the Nitrile: The high temperatures and presence of any moisture can lead to the hydrolysis of the newly formed nitrile group to the corresponding amide (2-Chloro-5-methylbenzamide) or carboxylic acid (2-Chloro-5-methylbenzoic acid).
-
Formation of Tar and Polymeric Materials: The harsh reaction conditions can cause decomposition of the starting materials and products, leading to the formation of complex, high-molecular-weight byproducts.
-
Difficulty in Product Purification: The use of a large excess of copper cyanide and high-boiling point solvents can make the isolation and purification of the final product challenging.[5]
Mitigation Strategies:
-
Use of Catalytic Methods: Modern modifications of the Rosenmund-von Braun reaction utilize catalytic amounts of copper and milder reaction conditions, which can significantly reduce the formation of side products.[7]
-
Strictly Anhydrous Conditions: Ensuring the reaction is carried out under anhydrous conditions is crucial to prevent hydrolysis of the nitrile.
-
Careful Purification: Purification often involves quenching the reaction, filtering off the copper salts, and then employing techniques like distillation or crystallization to isolate the pure product.
Ammoxidation of 2-Chloro-5-methyltoluene
This industrial process involves the vapor-phase reaction of 2-chloro-5-methyltoluene with ammonia and oxygen over a catalyst.[8]
Question 5: What are the common byproducts in the ammoxidation synthesis of this compound?
Answer:
The ammoxidation process, while efficient, can lead to several byproducts due to incomplete reaction or over-oxidation.
-
Unreacted Starting Material: 2-Chloro-5-methyltoluene may be present in the final product if the reaction does not go to completion.
-
Aldehyde and Carboxylic Acid Formation: Partial oxidation of the methyl group can lead to the formation of 2-Chloro-5-methylbenzaldehyde and 2-Chloro-5-methylbenzoic acid.
-
Decarboxylation: Under the high-temperature conditions of the reaction, some of the benzoic acid formed may undergo decarboxylation.
-
Ring Chlorination/Dechlorination: Although less common, changes in the aromatic halogenation pattern can occur under harsh conditions.
Mitigation Strategies:
-
Catalyst Optimization: The choice of catalyst and reaction conditions (temperature, pressure, and reactant ratios) is critical to maximizing the selectivity for the desired nitrile.
-
Process Control: Careful control of the reaction parameters in the reactor is essential to minimize the formation of oxidation byproducts.
-
Downstream Purification: The product stream is typically cooled and subjected to a series of separation and purification steps, such as distillation and crystallization, to isolate the this compound from the byproducts.
Analytical Characterization of Impurities
Question 6: What analytical techniques are best suited for identifying and quantifying the side products in my this compound synthesis?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrometer provides structural information, allowing for the definitive identification of side products like phenolic impurities, biaryl compounds, and unreacted starting materials.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile compounds, such as azo dyes and some of the byproducts from the Rosenmund-von Braun and ammoxidation routes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated impurities, confirming their identity.
Data Summary
| Synthesis Route | Common Side Products | Mitigation Strategies | Analytical Techniques |
| Sandmeyer Reaction | 2-Chloro-5-methylphenol, Biaryl compounds, Azo dyes | Strict temperature control (0-5 °C), Anhydrous conditions, Stoichiometry control, pH control | GC-MS, HPLC, NMR |
| Rosenmund-von Braun | 2-Chloro-5-methylbenzamide, 2-Chloro-5-methylbenzoic acid, Tars | Catalytic methods, Anhydrous conditions, Careful purification | GC-MS, HPLC, NMR |
| Ammoxidation | Unreacted starting material, 2-Chloro-5-methylbenzaldehyde, 2-Chloro-5-methylbenzoic acid | Catalyst optimization, Process control, Downstream purification | GC-MS, HPLC |
Experimental Workflow & Diagrams
Troubleshooting Workflow for Sandmeyer Reaction
Caption: Troubleshooting workflow for the Sandmeyer synthesis of this compound.
Side Product Formation Pathways in Sandmeyer Reaction
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Khan Academy [khanacademy.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Rosenmund-von Braun Synthesis [drugfuture.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Reactivity of 2-Chloro-5-methylbenzonitrile in Coupling Reactions
Welcome to the technical support center for navigating the challenges associated with 2-chloro-5-methylbenzonitrile in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this particularly unreactive substrate. Here, we will dissect the underlying reasons for its poor reactivity and provide actionable troubleshooting strategies and detailed protocols to drive your reactions to completion.
The Challenge: Understanding the Inertia of this compound
This compound presents a classic case of a challenging substrate in modern cross-coupling chemistry. Its reduced reactivity stems from a combination of electronic and steric factors. The potent electron-withdrawing nature of the nitrile group deactivates the aryl chloride bond, making the initial oxidative addition step of the catalytic cycle significantly more difficult.[1][2] Additionally, the presence of the ortho-chloro substituent introduces steric hindrance around the reaction center, further impeding catalyst approach and insertion.[3][4]
This guide provides a structured approach to overcoming these hurdles, focusing on the three most common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section is formatted as a series of common problems you might encounter in the lab, followed by a deep dive into the probable causes and step-by-step solutions.
Issue 1: My Suzuki-Miyaura reaction with this compound is showing no product formation or very low yield.
Symptoms:
-
No desired biaryl product detected by TLC or GC-MS.
-
Recovery of unreacted this compound.
-
Formation of boronic acid homocoupling byproducts.
Causality and Strategic Solutions:
The Suzuki-Miyaura reaction, while versatile, is highly dependent on an efficient catalytic system, especially for unreactive aryl chlorides.[5][6][7] The primary bottleneck is often the oxidative addition of the C-Cl bond to the Pd(0) center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.
Detailed Solutions:
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[2] You need a more robust system.
-
Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promoting the challenging oxidative addition step.[5][8] Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9]
-
Palladium Pre-catalyst: Use air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(cod), which are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) sources like Pd₂(dba)₃ can be used.
-
-
Strengthen Your Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] For challenging substrates, a stronger base is often required.
-
Switch to Stronger Bases: Move from weaker bases like Na₂CO₃ to stronger, non-aqueous bases such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu). Ensure the base is finely powdered and anhydrous to maximize its activity.
-
Solubility Matters: The choice of base and solvent are interlinked. For instance, K₃PO₄ has good solubility in polar aprotic solvents often used for these reactions.
-
-
Optimize the Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Polar Aprotic Solvents are Preferred: Solvents like 1,4-dioxane, toluene, or THF are generally more effective than protic solvents for coupling unreactive aryl chlorides.
-
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step.
-
Elevated Temperatures: Reactions may require heating to reflux temperatures (80-120 °C) to proceed at a reasonable rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.[11]
-
-
Protect Your Boronic Acid: Boronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water.
-
Use Boronate Esters or Trifluoroborates: Consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to degradation.[5]
-
Optimized Protocol for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | - |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | Slight excess to drive reaction. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common, effective pre-catalysts. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligand to facilitate oxidative addition.[9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, anhydrous base. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | High-boiling polar aprotic solvent. |
| Temperature | 100-110 °C | To overcome activation energy barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects catalyst from oxidation. |
Issue 2: My Buchwald-Hartwig amination of this compound is sluggish and incomplete.
Symptoms:
-
Low conversion of the starting aryl chloride.
-
Significant amounts of unreacted amine.
-
Potential for hydrodehalogenation of the starting material.
Causality and Strategic Solutions:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is hampered by the difficult oxidative addition step.[12][13] The choice of ligand and base is paramount for success.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination.
Detailed Solutions:
-
Employ State-of-the-Art Ligands: The evolution of the Buchwald-Hartwig amination is a story of ligand development.[12][14] For a substrate like this compound, modern, sterically hindered, and electron-rich ligands are essential.
-
Recommended Ligands: Josiphos-type ligands, Buchwald's biaryl phosphines (e.g., RuPhos, BrettPhos), or specific N-heterocyclic carbene (NHC) ligands are highly effective.[15]
-
-
Utilize a Strong, Non-nucleophilic Base: The base in this reaction deprotonates the amine, facilitating its coordination to the palladium center. A strong, sterically hindered base is crucial to avoid side reactions.
-
Optimal Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these challenging couplings.
-
-
Increase Reaction Temperature: As with other couplings of aryl chlorides, higher temperatures are generally required.
-
Temperature Range: A range of 100-120 °C is typical for these reactions.
-
-
Consider Catalyst Loading: For particularly stubborn substrates, a higher catalyst loading (up to 5 mol%) might be necessary to achieve full conversion in a reasonable timeframe.
Optimized Protocol for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | - |
| Amine | 1.1 - 1.3 equivalents | Slight excess. |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) | Effective Pd(0) source. |
| Ligand | RuPhos or BrettPhos (2-5 mol%) | Highly active ligand for C-N bond formation. |
| Base | NaOtBu (1.5 - 2 equivalents) | Strong, non-nucleophilic base. |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling aprotic solvent. |
| Temperature | 100-110 °C | To drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation. |
Issue 3: My Sonogashira coupling of this compound results in low yield and significant alkyne homocoupling.
Symptoms:
-
Low yield of the desired alkynylated product.
-
Formation of a significant amount of the Glaser-Hay homocoupling product.[16]
-
Decomposition of the terminal alkyne.
Causality and Strategic Solutions:
The Sonogashira coupling of aryl chlorides is notoriously difficult.[17][18] In addition to the slow oxidative addition, the copper co-catalyst, often used in traditional Sonogashira protocols, can promote the unwanted homocoupling of the terminal alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Sonogashira coupling.
Detailed Solutions:
-
Eliminate Copper: For challenging substrates prone to homocoupling, a copper-free Sonogashira protocol is highly recommended. While this may require more forcing conditions, it eliminates the primary pathway for the formation of the undesired dimer.
-
Boost the Palladium Catalyst: A highly active palladium catalyst is non-negotiable.
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as P(tBu)₃ or cataCXium® A are excellent choices for promoting the oxidative addition of the aryl chloride.
-
High Temperatures: These reactions often require temperatures in the range of 120-150 °C. Microwave heating can be particularly effective in this context.
-
-
Base and Solvent Considerations: In copper-free protocols, an amine often serves as both the base and, in some cases, the solvent.
-
Amine Bases: Pyrrolidine or diisopropylamine are effective bases for these reactions.
-
Optimized Protocol for Copper-Free Sonogashira Coupling:
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | - |
| Terminal Alkyne | 1.5 - 2 equivalents | Excess to compensate for potential side reactions. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard pre-catalysts. |
| Ligand | P(tBu)₃ (4-10 mol%) or cataCXium® A (4-10 mol%) | Bulky ligand to facilitate oxidative addition. |
| Base | Pyrrolidine or Cs₂CO₃ (2-3 equivalents) | Strong base to deprotonate the alkyne. |
| Solvent | Anhydrous DMF or NMP | High-boiling polar aprotic solvent. |
| Temperature | 120-140 °C | Forcing conditions are necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects catalyst and alkyne. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so much less reactive than, for example, 2-bromo-5-methylbenzonitrile?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf >> Cl.[5] This is due to the bond dissociation energies of the carbon-halogen bond (C-Cl > C-Br > C-I). The stronger C-Cl bond requires a higher activation energy for the palladium catalyst to break it during the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[2]
Q2: Can I use nickel catalysts as an alternative to palladium for coupling this compound?
A: Yes, nickel catalysts are a promising alternative for activating aryl chlorides.[19] Nickel is more earth-abundant and can exhibit unique reactivity. Nickel(0) is a stronger reducing agent than Pd(0) and can more readily undergo oxidative addition with aryl chlorides. Catalyst systems based on NiCl₂(dme) with suitable ligands can be effective, often at lower temperatures than their palladium counterparts.
Q3: I am concerned about the cost of specialized phosphine ligands. Are there any cheaper alternatives?
A: While bulky phosphine ligands are highly effective, there are strategies to mitigate cost. N-Heterocyclic Carbene (NHC) ligands are a viable and sometimes more stable alternative.[8] Additionally, for some transformations, simpler and less expensive ligands like P(tBu)₃ can be effective, particularly when paired with the right palladium source and reaction conditions. Optimizing catalyst loading to the lowest effective level is also a key cost-saving measure.
Q4: How can I tell if my reaction is failing due to catalyst deactivation?
A: Catalyst deactivation can manifest as a reaction that starts but then stalls before completion. This can be due to oxidation of the Pd(0) species or the formation of inactive palladium black. To diagnose this, you can try adding a fresh portion of catalyst and ligand to the stalled reaction. If the reaction restarts, it is a strong indication of catalyst deactivation. To prevent this, ensure your reaction is set up under a strictly inert atmosphere with anhydrous, degassed solvents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Coupling of ortho-substituted aryl chlorides with bulky amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Stability of 2-Chloro-5-methylbenzonitrile under acidic and basic conditions
Welcome to the technical support guide for 2-Chloro-5-methylbenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a solid compound that is generally considered stable under standard ambient conditions.[1] However, to ensure its long-term purity and stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Like many aromatic nitriles, it may be sensitive to strong acids, bases, and oxidizing agents.[1]
Q2: What are the primary degradation pathways for this compound under acidic or basic conditions?
A2: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile (-CN) group.[2][3] This reaction proceeds in two main stages: first, the conversion of the nitrile to an amide intermediate (2-chloro-5-methylbenzamide), and second, the hydrolysis of the amide to the corresponding carboxylic acid (2-chloro-5-methylbenzoic acid).[2]
-
Under acidic conditions: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[2][4][5][6]
-
Under basic conditions: The reaction begins with the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[5][7][8]
Q3: Can the hydrolysis of this compound be stopped at the amide intermediate?
A3: Yes, it is possible to isolate the amide intermediate, particularly under milder basic conditions.[5][8] Harsher conditions, such as higher temperatures and prolonged reaction times, will typically drive the reaction to completion, yielding the carboxylic acid.[5]
Q4: Are there other potential instabilities I should be aware of?
A4: Besides hydrolysis, nitriles can be incompatible with strong oxidizing agents, which can lead to vigorous reactions.[1] Additionally, the combination of bases and nitriles has the potential to produce hydrogen cyanide, a toxic gas.[1] It is also important to note that the cyano group is endothermic, and many organic nitriles can be reactive under certain conditions.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving this compound, particularly in the context of forced degradation or stability studies.
Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Stability Study Sample.
-
Symptom: Your HPLC chromatogram shows additional peaks that are not present in the reference standard of this compound.
-
Possible Cause: These peaks likely represent degradation products formed during your experiment. The most probable degradants are 2-chloro-5-methylbenzamide and 2-chloro-5-methylbenzoic acid due to hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.
Step-by-Step Protocol:
-
Characterize Unknown Peaks: Record the retention times of the unexpected peaks.
-
Obtain Reference Standards: Synthesize or purchase authentic reference standards of 2-chloro-5-methylbenzamide and 2-chloro-5-methylbenzoic acid.
-
Co-injection (Spiking): Prepare a sample of your degraded material and "spike" it by adding a small amount of the reference standards.
-
Re-analyze: Run the spiked sample on your HPLC system. If an unknown peak increases in area and maintains a single peak shape, it is highly likely to be that specific degradant.
-
Confirmation: For definitive identification, use a mass spectrometer coupled with liquid chromatography (LC-MS) to confirm the molecular weight of the degradant peaks.[9]
-
Issue 2: Inconsistent Degradation Rates Under Seemingly Identical Acidic/Basic Conditions.
-
Symptom: Replicate experiments aimed at studying the degradation of this compound show significant variability in the rate of disappearance of the parent compound.
-
Possible Cause: The rate of hydrolysis is highly sensitive to the exact pH and temperature of the reaction mixture. Small variations in these parameters can lead to inconsistent results. The solubility of the compound in the aqueous medium can also be a factor.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent degradation rates.
Step-by-Step Protocol:
-
Parameter Control: Use a calibrated pH meter to accurately measure and adjust the pH of your reaction medium. Employ a reaction vessel with precise temperature control (e.g., a jacketed reactor or a temperature-controlled shaker).
-
Ensure Homogeneity: If this compound has low solubility in your aqueous medium, consider using a co-solvent (e.g., acetonitrile, methanol) to ensure the reaction mixture is homogeneous.[10]
-
Continuous Monitoring: For prolonged experiments, periodically re-check and adjust the pH of the solution, as it may change over time.
-
Standardized Procedure: Develop and strictly adhere to a standard operating procedure (SOP) for preparing your reaction mixtures to minimize variability.
-
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14]
| Condition | Reagents and Parameters | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 2-chloro-5-methylbenzoic acid |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 8 hours | 2-chloro-5-methylbenzoic acid (as sodium salt) |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Potential for N-oxide formation or other oxidative products |
| Thermal | Solid sample at 80°C for 48 hours | Typically stable, but monitor for any changes |
| Photolytic | Solution exposed to UV/Vis light (ICH Q1B) | Dependent on chromophore, monitor for degradation |
Analytical Method for Monitoring Degradation:
A stability-indicating HPLC method is crucial.[9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Analysis: Monitor the decrease in the peak area of this compound and the formation of new peaks over time.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scaling Up 2-Chloro-5-methylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical reaction. The following questions and answers address common issues encountered during synthesis, providing in-depth explanations and actionable solutions to ensure a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Safety First: Managing the Hazards of Diazotization
Q1: What are the primary safety concerns when scaling up the synthesis of this compound, which often involves a Sandmeyer reaction?
A1: The principal hazard lies in the diazotization step, which involves the formation of an aryl diazonium salt from an aromatic amine.[1][2] These salts are notoriously unstable and can be explosive in solid form or at elevated temperatures.[3][4][5][6] The main risks during scale-up are:
-
Thermal Runaway: Diazotization is a highly exothermic reaction.[5][7][8][9] Inadequate heat removal in a large reactor can lead to a rapid temperature increase, accelerating the decomposition of the diazonium salt and potentially causing an explosion.[7][8]
-
Gas Evolution: The decomposition of diazonium salts releases nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[3]
-
Instability of Diazonium Salts: These intermediates are sensitive to shock, friction, and heat, and should ideally be used in situ without isolation.[3][4]
Key Safety Recommendations:
-
Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the diazotization process.[3][4][9]
-
Stoichiometric Reagent Addition: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[3][4]
-
Venting: Ensure the reactor is properly vented to prevent pressure buildup from nitrogen gas evolution.[3][4]
-
Avoid Isolation: Do not isolate the diazonium salt unless absolutely necessary and with extreme caution on a very small scale.[4][6][10]
Reaction Optimization and Yield
Q2: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving uniform mixing can be difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Poor Temperature Control: As mentioned, inadequate heat dissipation in larger vessels can lead to decomposition of the diazonium intermediate.[7][8]
-
Slower Reagent Addition: On a larger scale, reagent addition is often slower to control the exotherm. This prolonged reaction time can lead to degradation of the unstable diazonium salt.
-
Impurity Amplification: Minor side reactions at a small scale can become significant at a larger scale, consuming starting materials and complicating purification.[11]
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous mixture.
-
Optimize Heat Transfer: Use a reactor with a high surface-area-to-volume ratio or a more efficient cooling system.
-
Controlled Addition: While slow addition is necessary, it's crucial to find an optimal rate that balances temperature control with minimizing reaction time.
-
In-Process Monitoring: Utilize techniques like HPLC to monitor the reaction progress and identify the formation of byproducts in real-time.
Impurity Profile and Purification
Q3: I'm observing new or increased levels of impurities in my scaled-up batch of this compound. What are the common byproducts and how can I minimize them?
A3: Common impurities in the Sandmeyer cyanation reaction for synthesizing this compound can include:
-
Phenolic Byproducts: Formed by the reaction of the diazonium salt with water. This is more prevalent at higher temperatures.
-
Azo Compounds: Resulting from the coupling of the diazonium salt with the starting amine or other aromatic species.
-
Unreacted Starting Material: Incomplete diazotization or Sandmeyer reaction.
-
Isomeric Byproducts: Depending on the starting material, other isomers may be formed.
Strategies for Minimizing Impurities:
-
Maintain Low Temperatures: This is crucial to suppress the formation of phenolic byproducts.[3][4][9]
-
Control pH: The pH of the reaction mixture can influence the stability of the diazonium salt and the rate of side reactions.
-
Ensure Complete Diazotization: Before proceeding to the Sandmeyer reaction, confirm the complete consumption of the starting amine using a starch-iodide paper test for excess nitrous acid.[3][4]
-
Efficient Quenching: After the reaction is complete, any remaining diazonium salts should be quenched to prevent the formation of further byproducts.[3][4]
Purification Challenges: On a larger scale, traditional purification methods like column chromatography can be impractical. Consider alternative methods such as:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for removing impurities.
-
Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification.
Experimental Protocols and Data
Illustrative Laboratory-Scale Synthesis Protocol:
This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before any experiment.
Step 1: Diazotization of 2-Amino-5-chlorotoluene
-
In a well-ventilated fume hood, prepare a solution of 2-amino-5-chlorotoluene in aqueous hydrochloric acid in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.
-
Cool the mixture to 0-5°C using a circulating chiller.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.[3][4]
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.[3][4]
-
Once the diazotization is complete, maintain the temperature at 0-5°C for the next step.
Step 2: Sandmeyer Cyanation
-
In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.[12]
-
Heat this solution to the desired reaction temperature (typically 60-80°C).
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue stirring at the elevated temperature for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or distillation.
Table 1: Critical Parameters for Scale-Up
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Diazotization Temperature | 0-5°C | 0-5°C | More robust cooling system required. Monitor for exotherms. |
| NaNO2 Addition Time | 15-30 minutes | 1-2 hours | Slower addition to manage heat generation. |
| Stirring Speed | 500-800 rpm (magnetic stirrer) | 100-300 rpm (mechanical stirrer) | Ensure adequate mixing to avoid localized concentration and temperature gradients. |
| Heat Transfer | High surface area to volume ratio | Lower surface area to volume ratio | Reactor design is critical for efficient heat removal. |
| Quenching | Addition of a quenching agent | Controlled addition of a quenching agent with cooling. | Ensure complete destruction of any residual diazonium salts. |
Visualizing the Process: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Mechanistic Insight: The Sandmeyer Reaction
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxapress.com [maxapress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2-Chloro-5-methylbenzonitrile
Welcome to the technical support hub for the functionalization of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, field-tested advice to navigate the common challenges encountered during the chemical modification of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Introduction to the Chemistry of this compound
This compound is a valuable starting material in medicinal chemistry and materials science. Its structure presents a unique set of electronic and steric properties that must be considered when planning a synthetic route. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The chlorine atom serves as a versatile handle for a variety of cross-coupling reactions. The methyl group, being weakly electron-donating, also influences the regioselectivity and reactivity of the molecule.
This guide will primarily focus on the two most common and powerful strategies for the functionalization of this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions: Including the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNA r): Leveraging the electron-deficient nature of the aromatic ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical approach to identifying the root cause and implementing effective solutions.
Scenario 1: Low to No Product Formation in a Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am seeing very low conversion to the desired biaryl product. What are the likely causes and how can I fix this?
Answer: Low yields in Suzuki-Miyaura couplings are a frequent challenge, often stemming from a few key areas. Given that you are working with an aryl chloride, which is generally less reactive than the corresponding bromide or iodide, careful optimization is crucial.[1]
Initial Checks & Step-by-Step Solutions:
-
Catalyst and Ligand Integrity: The heart of a successful cross-coupling is the palladium catalyst and its coordinating ligand.
-
Problem: The Pd(0) active species is sensitive to air and can be oxidized, rendering it inactive.[1] Phosphine ligands are also prone to oxidation.[1]
-
Solution:
-
Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos) are fresh and have been stored under an inert atmosphere.
-
Thoroughly degas your reaction solvent and reaction vessel. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[1][2]
-
Maintain a positive pressure of inert gas throughout the reaction setup.[2]
-
-
-
Base Selection and Quality: The base plays a critical role in the transmetalation step of the catalytic cycle.[2][3]
-
Problem: An inappropriate or poor-quality base can halt the reaction. The base must be strong enough to activate the boronic acid but not so harsh as to cause decomposition of your starting materials or product.
-
Solution:
-
-
Boronic Acid Stability: Boronic acids can be unstable under reaction conditions, leading to side reactions that consume your starting material.
-
Problem: The primary decomposition pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often exacerbated by the presence of water.
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters, such as pinacol esters (BPin) or MIDA esters.[2]
-
If using an aqueous base, minimize the amount of water or switch to an anhydrous solvent/base system.
-
-
-
Reaction Temperature and Concentration:
-
Problem: Aryl chlorides typically require higher reaction temperatures for efficient oxidative addition.[4] However, excessive heat can lead to catalyst decomposition.
-
Solution:
-
Screen a range of temperatures, typically between 80-120 °C.[2]
-
Ensure the reaction concentration is appropriate, generally between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Scenario 2: Significant Side Product Formation in a Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on this compound with a primary amine and observing significant byproducts, including the hydrodehalogenated starting material (5-methylbenzonitrile). How can I suppress these side reactions?
Answer: The formation of byproducts in Buchwald-Hartwig aminations is common, especially with challenging substrates like aryl chlorides.[4] The primary side reactions to consider are hydrodehalogenation and amine homocoupling.
Troubleshooting Side Reactions:
-
Hydrodehalogenation (Reduction of the Aryl Chloride):
-
Cause: This occurs when the palladium intermediate reacts with a hydride source before reductive elimination with the amine. The base can sometimes facilitate this process.
-
Mitigation:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[5] These ligands promote the desired reductive elimination step over side reactions.
-
Base Strength: While a strong base is necessary, an overly strong or hindered base can sometimes favor hydrodehalogenation. If using NaOt-Bu, consider switching to LiHMDS or K₃PO₄.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize this side reaction.
-
-
-
Homocoupling of the Amine:
-
Cause: This is less common but can occur under certain conditions, particularly if the reaction is not sufficiently inert.
-
Mitigation:
-
Inert Atmosphere: As with Suzuki couplings, rigorous exclusion of oxygen is critical.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for the functionalization of this compound?
A1: For an electron-deficient aryl chloride like this compound, a highly active catalyst system is required.[1] For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich biaryl phosphine ligands are generally the most effective.[2] Good starting points include:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: XPhos, SPhos, or RuPhos
For Buchwald-Hartwig aminations , similar ligand systems are recommended due to the challenging nature of coupling an aryl chloride.[4][6] The use of pre-formed palladium catalysts, such as XPhos Pd G3, can also offer improved reliability and ease of use.
Q2: What is the best solvent for these cross-coupling reactions?
A2: The choice of solvent is crucial for ensuring all components remain in solution at the reaction temperature.
-
For Suzuki-Miyaura couplings, common solvents include toluene, 1,4-dioxane, or THF, often with a small amount of water if an inorganic base like K₂CO₃ or K₃PO₄ is used.[1]
-
For Buchwald-Hartwig aminations, aprotic polar solvents such as toluene, 1,4-dioxane, or DME are typically employed.
Q3: Can I perform a nucleophilic aromatic substitution (SNA r) on this compound?
A3: Yes, SNA r is a viable strategy, particularly with strong nucleophiles. The electron-withdrawing nitrile group ortho to the chlorine atom activates the position for nucleophilic attack.[7]
-
Suitable Nucleophiles: Strong nucleophiles like alkoxides (e.g., sodium methoxide), thiolates, or amines under forcing conditions (high temperature and pressure) can displace the chloride.
-
Reaction Conditions: The reaction typically requires a polar aprotic solvent like DMSO or DMF and elevated temperatures to proceed at a reasonable rate.
Q4: I am observing homocoupling of my boronic acid in a Suzuki reaction. What is the cause and how can I prevent it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction.
-
Cause: This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[8]
-
Prevention:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction mixture is free of oxygen.[2]
-
Catalyst Choice: Using a pre-catalyst that cleanly generates the Pd(0) species in situ can also help minimize side reactions.
-
Experimental Protocols and Data
Optimized Conditions for Common Functionalizations
The following table summarizes recommended starting conditions for the functionalization of this compound. These should be considered as a starting point for further optimization.
| Reaction Type | Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100-110 |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ (1.5%) | XPhos (3%) | NaOt-Bu (2.0) | Toluene | 100 |
| Buchwald-Hartwig | Secondary Amine | Pd(OAc)₂ (2%) | RuPhos (4%) | K₂CO₃ (2.0) | 1,4-Dioxane | 110 |
| SNA r | Sodium Methoxide | N/A | N/A | NaOMe (1.5) | DMSO | 120 |
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Commercial 2-Chloro-5-methylbenzonitrile
Welcome to the technical support center for the purification of commercial 2-Chloro-5-methylbenzonitrile (C₈H₆ClN). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound and require high purity for their applications. Here, we address common challenges and provide practical, evidence-based solutions to ensure the integrity of your experiments.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and introduce complexities in downstream processes and analytical interpretations. Commercial grades of this compound may contain isomers, starting materials, and byproducts from its synthesis. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The primary impurities often stem from the synthetic route used for its production. These can include:
-
Isomeric Impurities: The most common isomeric impurity is 2-Chloro-3-methylbenzonitrile, which can be challenging to separate due to its similar physical properties. Other positional isomers may also be present.
-
Starting Materials: Unreacted precursors from the manufacturing process.
-
Byproducts of Synthesis: These can include compounds formed from side reactions during chlorination or cyanation steps. For instance, hydrolysis of the nitrile group can lead to the corresponding amide or carboxylic acid.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
Q2: How can I assess the purity of my this compound sample?
A2: A multi-faceted analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent technique for separating and quantifying non-volatile impurities.[1] A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography (GC): Due to the volatility of the compound, GC is well-suited for purity assessment and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify isomeric impurities and other organic contaminants by analyzing the chemical shifts and integration of the peaks.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is stable under recommended storage conditions.[3] Avoid contact with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[3]
Troubleshooting Guide: Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Persistent Isomeric Impurity Detected by HPLC/GC
-
Problem: After initial purification attempts, a significant peak corresponding to an isomer (e.g., 2-Chloro-3-methylbenzonitrile) remains.
-
Cause: Isomers often have very similar polarities and boiling points, making them difficult to separate by standard recrystallization or distillation.
-
Solution: Fractional Distillation Under Reduced Pressure
-
Rationale: A slight difference in boiling points can be exploited through careful fractional distillation. Performing the distillation under vacuum lowers the boiling point, preventing potential decomposition of the compound at high temperatures.
-
Protocol: See "Experimental Protocol 1: High-Efficiency Fractional Vacuum Distillation" below.
-
Issue 2: Oily Product Obtained After Recrystallization
-
Problem: The compound "oils out" or precipitates as an oil instead of forming crystals during recrystallization.
-
Cause: This can be due to several factors: the solvent is too nonpolar for the compound at the cooling temperature, the cooling rate is too rapid, or the presence of impurities is depressing the melting point.
-
Solution: Optimization of Recrystallization Solvent System
-
Rationale: A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. A binary solvent system can often provide the necessary polarity balance.
-
Troubleshooting Steps:
-
Solvent Selection: If a single solvent fails, try a binary system. For this compound, combinations like ethanol/water or hexane/ethyl acetate can be effective.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.
-
Seeding: Introduce a seed crystal (a pure crystal of the compound) to induce crystallization.
-
-
Issue 3: Low Recovery After Purification
-
Problem: A significant loss of material is observed after performing a purification step.
-
Cause: This could be due to the high solubility of the compound in the recrystallization solvent even at low temperatures, multiple transfer steps, or adherence of the product to filtration apparatus.
-
Solution: Methodical Optimization
-
Rationale: A systematic approach to each step of the purification process can minimize losses.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Efficient Filtration: Ensure a good seal on your vacuum filtration setup and wash the collected crystals with a minimal amount of cold solvent.
-
Consider Chromatography: For small-scale purifications where high purity is critical, column chromatography may offer a better yield despite being more labor-intensive.
-
-
Experimental Protocols
Experimental Protocol 1: High-Efficiency Fractional Vacuum Distillation
This protocol is designed for separating closely boiling isomers.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the impure this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuate the System: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the distillate in separate fractions. Monitor the head temperature closely. A stable temperature indicates the distillation of a pure fraction. The boiling point of this compound is 113°C at 7 torr.[4]
-
Analysis: Analyze each fraction by GC or HPLC to determine its purity. Combine the pure fractions.
Experimental Protocol 2: Optimized Recrystallization
This protocol provides a general framework for recrystallization.
Methodology:
-
Solvent Screening: In test tubes, test the solubility of small amounts of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and binary mixtures) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | Cost-effective, scalable.[5] | Can have lower yields, may not remove all isomers effectively.[6] |
| Fractional Vacuum Distillation | >99.5% | Excellent for separating volatile isomers. | Requires specialized equipment, potential for thermal decomposition if not controlled. |
| Flash Column Chromatography | >99.8% | High resolution for complex mixtures.[7] | Labor-intensive, requires significant solvent volumes, may be less suitable for large scale. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Chloro-5-methylbenzonitrile
Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve peak tailing, ensuring robust and accurate HPLC results.
Introduction: Understanding Peak Tailing
In an ideal HPLC separation, a chromatographic peak exhibits a symmetrical, Gaussian shape. Peak tailing is a common deviation where the latter half of the peak is broader than the leading half, often leading to issues with integration, resolution, and overall analytical accuracy.[1] This phenomenon typically arises from secondary, unwanted interactions between the analyte and the stationary phase, or from issues within the HPLC system itself.[2][3]
This compound, an aromatic nitrile, can be susceptible to peak tailing due to a combination of factors. While the nitrile group is a very weak base, other interactions can play a significant role. This guide will walk you through a logical troubleshooting process to identify and rectify the root cause of peak tailing in your analysis.
Frequently Asked Questions (FAQs)
Q1: Is the basicity of the nitrile group on this compound causing peak tailing due to silanol interactions?
A1: This is a common initial thought, as basic compounds are well-known to interact with acidic silanol groups on silica-based columns, causing peak tailing.[1][2] However, nitriles are extremely weak bases. For instance, the pKa of the conjugate acid of benzonitrile is approximately -10.[3] This means that in the typical pH range of reversed-phase HPLC (pH 2-8), the nitrile group of this compound will be in its neutral, non-protonated form. Therefore, strong ionic interactions with deprotonated silanols are highly unlikely to be the primary cause of peak tailing for this specific compound. The focus should be on other potential causes.
Q2: What are the most likely causes of peak tailing for a weakly basic/neutral compound like this compound?
A2: For a compound like this compound, the most probable causes of peak tailing, in order of likelihood, are:
-
Secondary Silanol Interactions (Non-ionic): Even though the nitrile is not basic, other polar parts of the molecule can have dipole-dipole or hydrogen bonding interactions with active silanol groups on the silica surface.[3][4]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column or from stainless-steel components of the HPLC system can chelate with the analyte, leading to secondary retention and peak tailing.[5][6]
-
Column Degradation: Over time, columns can degrade, leading to a void at the column inlet or a damaged stationary phase, both of which can cause peak distortion.[3][7]
-
Extra-Column Effects: Excessive volume from tubing, fittings, or the detector cell can lead to band broadening and peak tailing, especially for early-eluting peaks.[8]
-
Mobile Phase Issues: While pH is less likely to be a factor for this analyte's ionization, an improperly prepared or unbuffered mobile phase can still contribute to poor peak shape.
Q3: Should I still consider adjusting the mobile phase pH?
A3: While adjusting the pH won't significantly change the charge of this compound, it can influence the ionization state of the stationary phase. Operating at a lower pH (e.g., pH 2.5-3.5) will ensure that the residual silanol groups on the silica surface are fully protonated and thus less active for secondary interactions.[2][8] Therefore, a low pH mobile phase is generally recommended.
Systematic Troubleshooting Guide
A systematic approach is crucial for efficiently identifying the root cause of peak tailing. Follow the steps outlined in the flowchart below.
References
- 1. quora.com [quora.com]
- 2. Benzonitrile | SIELC Technologies [sielc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. fiveable.me [fiveable.me]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-methylbenzonitrile: Unraveling Molecular Structure Through NMR and Alternative Techniques
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists engaged in this meticulous work, a comprehensive understanding of a molecule's three-dimensional architecture is paramount for predicting its biological activity, metabolic fate, and potential toxicities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-5-methylbenzonitrile, a substituted aromatic compound of interest in medicinal chemistry.
Beyond a mere presentation of data, this document delves into the causality behind experimental choices, offers a comparative assessment with alternative analytical techniques, and is grounded in authoritative references to ensure scientific integrity.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the structure of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it a primary technique for organic chemists. The two most common types of NMR spectroscopy are ¹H (proton) and ¹³C (carbon-13) NMR, which probe the magnetic properties of hydrogen and carbon-13 nuclei, respectively.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The predicted ¹H and ¹³C NMR spectra for this compound provide a detailed fingerprint of its molecular structure. The data, summarized in the tables below, were obtained using the NMRDB.org prediction tool.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.56 | d | 1H | H-6 |
| 7.41 | dd | 1H | H-4 |
| 7.30 | d | 1H | H-3 |
| 2.37 | s | 3H | -CH₃ |
d : doublet, dd : doublet of doublets, s : singlet
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 141.5 | C-5 |
| 135.2 | C-1 |
| 134.8 | C-3 |
| 132.0 | C-6 |
| 131.6 | C-4 |
| 117.4 | C-2 |
| 112.9 | -CN |
| 20.7 | -CH₃ |
Spectral Interpretation: A Deeper Dive
The predicted chemical shifts and multiplicities in the ¹H NMR spectrum are consistent with the structure of this compound.
-
Aromatic Protons: The three protons on the aromatic ring appear in the region of 7.30-7.56 ppm, which is characteristic for aromatic protons. The electron-withdrawing nature of the chloro and nitrile groups, along with the electron-donating methyl group, influences their specific chemical shifts.
-
The proton at the 6-position (H-6) is predicted to be a doublet due to coupling with the proton at the 4-position.
-
The proton at the 4-position (H-4) is predicted to be a doublet of doublets, as it is coupled to both H-3 and H-6.
-
The proton at the 3-position (H-3) is predicted to be a doublet, coupled to H-4.
-
-
Methyl Protons: The three protons of the methyl group are predicted to appear as a singlet at approximately 2.37 ppm. The singlet multiplicity is expected as there are no adjacent protons for coupling.
The ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons: The six aromatic carbons are predicted to resonate between 117.4 and 141.5 ppm. The carbon attached to the chlorine atom (C-2) and the carbon attached to the nitrile group (C-1) are significantly influenced by these electronegative substituents.
-
Nitrile Carbon: The carbon of the nitrile group (-CN) is predicted to have a chemical shift of around 112.9 ppm.
-
Methyl Carbon: The methyl carbon is predicted to appear at approximately 20.7 ppm, a typical value for an alkyl carbon attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for this compound, a standardized protocol should be followed. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton and carbon signals should not overlap with the signals of the analyte.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence, such as a single 90° pulse.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Employ a pulse sequence with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Use a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative accuracy, especially for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
A Comparative Perspective: NMR vs. Other Analytical Techniques
While NMR is a cornerstone of structural elucidation, a comprehensive characterization of a compound often involves a multi-technique approach. Here, we compare NMR with two other common analytical methods: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed connectivity, stereochemistry, and dynamic information. | Molecular weight and elemental composition. | Presence of specific functional groups. |
| Sample Amount | Milligrams | Micrograms to nanograms | Milligrams |
| Sample State | Solution or solid-state | Gas phase (ions) | Solid, liquid, or gas |
| Strengths | Unambiguous structure determination. | High sensitivity and accuracy in mass determination. | Rapid and non-destructive. |
| Limitations | Lower sensitivity, can be time-consuming. | Does not provide detailed structural connectivity. | Limited information for complex molecules. |
Mass Spectrometry (MS): For this compound, MS would readily provide its molecular weight (151.59 g/mol ) and the characteristic isotopic pattern of a chlorine-containing compound. High-resolution MS could confirm its elemental formula (C₈H₆ClN). However, MS alone cannot distinguish between isomers, such as 2-chloro-4-methylbenzonitrile.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for the C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C-Cl stretch. While useful for confirming the presence of these functional groups, IR spectroscopy provides minimal information about their relative positions on the aromatic ring.
Caption: Comparison of information from different analytical techniques.
Conclusion: An Integrated Approach to Structural Verification
The predicted ¹H and ¹³C NMR spectral data for this compound offer a detailed and insightful view into its molecular architecture. This guide has not only presented this data but has also contextualized it within a practical experimental framework and compared its utility against other powerful analytical techniques. For researchers, scientists, and drug development professionals, the ability to expertly interpret and integrate data from multiple spectroscopic methods is essential for the confident and accurate characterization of chemical compounds. While NMR spectroscopy remains the gold standard for unambiguous structure determination, its power is magnified when used in concert with techniques like mass spectrometry and infrared spectroscopy, providing a self-validating system for molecular analysis.
References
A Comparative Guide to the Synthetic Routes of 2-Chloro-5-methylbenzonitrile
Introduction
2-Chloro-5-methylbenzonitrile is a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzonitrile structure makes it a versatile intermediate for the creation of more complex molecules. The strategic placement of the chloro, methyl, and nitrile groups allows for a range of chemical transformations. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of each method's efficiency, scalability, and practicality for researchers and professionals in drug development.
Route 1: The Sandmeyer Reaction of 2-Amino-4-methylbenzonitrile
The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides and nitriles from aryl diazonium salts.[1][2][3] This pathway begins with the diazotization of an aromatic amine, followed by displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts.[1][4]
Reaction Scheme
References
A Comparative Guide to the Reactivity of 2-Chloro-5-methylbenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzonitriles
Aromatic nitriles, and specifically substituted benzonitriles, are pivotal intermediates in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr), is of paramount interest to synthetic chemists. 2-Chloro-5-methylbenzonitrile is a key building block, notably in the synthesis of the angiotensin II receptor antagonist, Valsartan. An in-depth understanding of its reactivity in comparison to other substituted benzonitriles is crucial for optimizing reaction conditions, predicting side products, and designing novel synthetic routes. This guide provides a detailed comparison of the reactivity of this compound, supported by the foundational principles of physical organic chemistry and established experimental methodologies.
Understanding Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The archetypal reaction for assessing the reactivity of this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, the chloride ion. The reactivity of the benzonitrile scaffold in SNAr is primarily dictated by the electronic effects of its substituents.
The nitrile group (-CN) is a potent electron-withdrawing group through both inductive and resonance effects. This electronic pull is essential for SNAr, as it serves to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. The more stabilized this intermediate, the lower the activation energy of the reaction, and thus, the faster the rate. The presence of additional electron-withdrawing groups on the aromatic ring generally enhances the rate of SNAr. Conversely, electron-donating groups tend to decrease the reaction rate by destabilizing the Meisenheimer complex.
The Unique Profile of this compound
In this compound, the substituents present a fascinating interplay of electronic and steric effects that govern its reactivity.
-
The Activating Role of the Nitrile Group: The cyano group, being a strong electron-withdrawing group, is the primary activator of the ring for nucleophilic attack. It helps to delocalize the negative charge of the Meisenheimer intermediate, making the substitution reaction feasible.
-
The Leaving Group: The chlorine atom at the C2 position is the leaving group in the SNAr reaction. Its departure is a key step in the reaction mechanism.
-
The Influence of the Methyl Group: The methyl group at the C5 position is an electron-donating group through an inductive effect and hyperconjugation. This electron-donating nature partially counteracts the activating effect of the nitrile group. Consequently, this compound is expected to be less reactive in SNAr than a corresponding benzonitrile with an electron-withdrawing group at the same position.
-
The "Ortho Effect": The placement of the chloro leaving group at the C2 position, ortho to the nitrile group, introduces steric considerations. While the nitrile group is linear and relatively small, the ortho positioning can still influence the approach of the nucleophile and the stability of the transition state. This "ortho effect" can sometimes lead to unexpected reactivity patterns when compared to meta and para isomers.[1]
Comparative Reactivity Analysis
| Substituted Benzonitrile | Substituent Effects | Predicted Relative Reactivity (Illustrative) | Rationale |
| 4-Chlorobenzonitrile | -CN (EWG), -Cl (EWG, LG) | 1.0 (Reference) | The nitrile group para to the chlorine provides good activation. |
| This compound | -CN (EWG), -Cl (LG), -CH₃ (EDG) | ~0.5 - 0.7 | The electron-donating methyl group deactivates the ring compared to the unsubstituted analog. |
| 2,4-Dichlorobenzonitrile | -CN (EWG), 2x -Cl (EWG, LG) | ~1.5 - 2.0 | The additional electron-withdrawing chlorine atom further activates the ring. |
| 4-Chloro-3-nitrobenzonitrile | -CN (EWG), -Cl (LG), -NO₂ (strong EWG) | > 10 | The strongly electron-withdrawing nitro group significantly enhances the reaction rate. |
| 4-Chloro-3-methylbenzonitrile | -CN (EWG), -Cl (LG), -CH₃ (EDG) | ~0.6 - 0.8 | The electron-donating methyl group at the meta position has a deactivating effect.[2] |
| 3-Chlorobenzonitrile | -CN (EWG), -Cl (LG) | < 0.1 | The nitrile group is meta to the leaving group, offering poor stabilization of the Meisenheimer complex. |
Note: The relative reactivity values are estimations for illustrative purposes and will vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocol for Quantitative Reactivity Comparison
To obtain precise, quantitative data for comparing the reactivity of various substituted benzonitriles, a standardized kinetic experiment is essential. The following protocol outlines a robust method using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of various substituted benzonitriles with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
This compound and other substituted benzonitriles of interest
-
Piperidine (or other desired nucleophile)
-
Absolute Ethanol (or other suitable solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each substituted benzonitrile (e.g., 0.1 M in absolute ethanol).
-
Prepare a series of stock solutions of piperidine in absolute ethanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Determination of λmax:
-
React a small amount of a representative benzonitrile with an excess of piperidine to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.
-
-
Kinetic Runs:
-
Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 40.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the benzonitrile stock solution and dilute with ethanol to a final volume that is half of the total desired reaction volume.
-
Initiate the reaction by adding an equal volume of one of the piperidine stock solutions to the cuvette, quickly mix, and immediately start recording the absorbance at λmax as a function of time.
-
Continue data acquisition until the reaction is essentially complete (i.e., the absorbance reading becomes stable).
-
Repeat the kinetic run for each concentration of piperidine.
-
Perform the entire series of experiments for each substituted benzonitrile you wish to compare.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess compared to the substrate), the reaction will follow first-order kinetics with respect to the benzonitrile.
-
The observed pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of piperidine.
-
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams are provided.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution is a nuanced interplay of the activating effect of the nitrile group and the deactivating, albeit weakly, effect of the meta-positioned methyl group. While a direct quantitative comparison with a wide range of substituted benzonitriles from the literature is challenging, the principles of physical organic chemistry provide a solid framework for predicting relative reactivities. For researchers requiring precise comparative data, the provided experimental protocol offers a reliable method for determining second-order rate constants. A thorough understanding of these reactivity trends is indispensable for the rational design of synthetic strategies in modern drug discovery and development.
References
A Comparative Guide to the Purity Assessment of 2-Chloro-5-methylbenzonitrile: GC-MS vs. Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is of paramount importance. 2-Chloro-5-methylbenzonitrile is a key building block in the synthesis of various pharmaceuticals, and its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, supported by experimental protocols and data.
The Critical Role of Purity in Pharmaceutical Synthesis
The presence of impurities in a starting material like this compound can have cascading effects throughout a synthetic route. These impurities may be unreacted starting materials from its own synthesis, byproducts of side reactions, or degradation products. Such impurities can potentially react in subsequent steps to form new, unexpected byproducts, some of which may be difficult to remove from the final API. Therefore, a robust and accurate analytical methodology for purity determination is not just a quality control measure, but a critical component of process understanding and control in pharmaceutical development.
GC-MS: A Powerful Tool for Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in the pharmaceutical industry for the analysis of volatile and semi-volatile compounds.[1] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[2] This combination makes GC-MS particularly well-suited for identifying and quantifying impurities, even at trace levels.[3]
The Rationale Behind GC-MS for this compound Analysis
This compound is a volatile compound, making it an ideal candidate for GC analysis. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for confident identification of the main component and any co-eluting impurities.
Potential Impurities in this compound
The synthesis of this compound can result in several potential impurities. For instance, a common synthetic route involves the Sandmeyer reaction of 2-amino-5-methylbenzonitrile. In this case, potential impurities could include residual starting material, a diazonium salt intermediate, or byproducts from side reactions such as the formation of phenols or other halogenated species. Another route could involve the chlorination of 5-methylbenzonitrile, which could lead to the formation of positional isomers (e.g., 3-chloro-5-methylbenzonitrile or 4-chloro-3-methylbenzonitrile) or dichlorinated byproducts.
A hypothetical impurity profile for this compound might include:
-
Starting Materials: 2-Amino-5-methylbenzonitrile or 5-methylbenzonitrile
-
Positional Isomers: 3-Chloro-5-methylbenzonitrile, 4-Chloro-3-methylbenzonitrile
-
Over-reacted Products: Dichloro-5-methylbenzonitrile isomers
-
Byproducts from Side Reactions: 2-Hydroxy-5-methylbenzonitrile
A robust GC-MS method must be able to separate and identify these potential impurities from the main analyte.
Experimental Protocol: GC-MS Purity Assessment
This protocol is a starting point for the analysis of this compound and should be validated according to ICH guidelines for its intended use.[4][5][6]
1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable GC-grade solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample solution at a concentration that falls within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials.[7]
2. GC-MS Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A standard, reliable GC system. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides sensitive and specific detection. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities. |
| Injection Volume | 1 µL, Split ratio 50:1 | A split injection is used to prevent column overloading with a concentrated sample. |
| Oven Program | Initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp | 150 °C | Maintains stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-400 amu | Covers the expected mass range of the analyte and potential impurities. |
3. Data Analysis
-
Identification: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., NIST library).
-
Impurity Identification: Tentatively identify impurity peaks by comparing their mass spectra to a spectral library. Confirmation of impurity identity requires analysis of a reference standard.
-
Quantification: Calculate the purity of the this compound sample using the area percent method. For more accurate quantification of specific impurities, a calibration curve should be generated using certified reference standards for each impurity.
Quantitative NMR (qNMR): A Powerful Alternative
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[9][10] Unlike chromatographic techniques that rely on the response of a detector to a given compound, qNMR is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2]
The Rationale for Using qNMR
The key advantage of qNMR is that it can provide a direct measure of the molar concentration of an analyte without the need for a specific reference standard of that same analyte.[2] Instead, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be accurately calculated. This is particularly advantageous in early drug development when reference standards for impurities may not be available.[10]
Experimental Protocol: ¹H qNMR Purity Assessment
1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters
| Parameter | Setting | Rationale |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent | A high-field NMR provides better signal dispersion and sensitivity. |
| Probe | 5 mm BBO probe | A standard broadband probe suitable for ¹H NMR. |
| Temperature | 298 K | A standard, controlled temperature for reproducible results. |
| Pulse Sequence | A standard 90° pulse sequence (e.g., zg30) | A simple and robust pulse sequence for quantitative analysis. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | A sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration. The T₁ values should be determined experimentally. A value of 30-60 seconds is often a good starting point. |
| Number of Scans (ns) | 16 or higher | A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio for accurate integration, especially for impurity signals. |
| Acquisition Time (aq) | At least 3 seconds | A longer acquisition time provides better resolution. |
| Spectral Width (sw) | ~16 ppm | A spectral width that encompasses all expected signals. |
3. Data Processing and Purity Calculation
-
Apply a Fourier transform to the free induction decay (FID) with an exponential window function (e.g., line broadening of 0.3 Hz).
-
Phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons giving rise to the analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons giving rise to the internal standard signal
-
MWanalyte = Molecular weight of the analyte (151.59 g/mol for C₈H₆ClN)[11]
-
MWIS = Molecular weight of the internal standard
-
mIS = Mass of the internal standard
-
manalyte = Mass of the analyte sample
-
PIS = Purity of the internal standard
-
Comparison of GC-MS and qNMR for Purity Assessment
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio. | Direct measurement of molar concentration based on the integral of NMR signals relative to a certified internal standard.[2] |
| Primary Strength | Excellent for identifying and quantifying volatile impurities, even at trace levels.[3] Provides structural information from fragmentation patterns. | High precision and accuracy for the primary analyte without the need for a specific reference standard of the analyte.[9][10] |
| Sample Preparation | Dilution in a suitable solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Analysis Time | Typically longer due to the chromatographic separation (can be ~20-30 minutes per sample). | Rapid analysis, often around 5-15 minutes per sample. |
| Quantification | Typically uses area percent for purity estimation. For accurate quantification of impurities, individual certified reference standards are required. | Direct and absolute quantification against an internal standard of known purity.[10] |
| Data Interpretation | Involves peak integration and comparison to mass spectral libraries. | Involves integration of NMR signals and calculation of purity based on molar ratios. |
| Limitations | Requires the analyte to be volatile and thermally stable. Quantification can be less accurate without specific reference standards for each impurity. | Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate quantification in complex mixtures. |
Visualizing the Analytical Workflows
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the qNMR analysis of this compound.
Conclusion: A Synergistic Approach
Both GC-MS and qNMR are powerful techniques for the purity assessment of this compound, each with its own distinct advantages. GC-MS excels at the separation and identification of volatile impurities, providing a comprehensive impurity profile. In contrast, qNMR offers a highly accurate and precise method for determining the absolute purity of the main component without the need for a specific reference standard.
For a comprehensive quality control strategy, a synergistic approach is often the most effective. GC-MS can be used to identify and quantify trace impurities, while qNMR can be employed to provide a highly accurate determination of the overall purity of the bulk material. The choice of the primary method will depend on the specific requirements of the analysis, such as the need for impurity identification versus the need for a highly accurate purity value for the main component. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. enovatia.com [enovatia.com]
- 11. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Assay of 2-Chloro-5-methylbenzonitrile: A Comparative Analysis of HPLC-UV and GC-FID Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is a cornerstone of robust and reproducible synthesis. 2-Chloro-5-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. The choice of analytical methodology for its assay can significantly impact the reliability of purity assessments, yield calculations, and stability studies.
This guide provides an in-depth comparison of two powerful chromatographic techniques for the quantitative analysis of this compound: a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and offer a clear, data-driven comparison to guide your selection of the most appropriate technique for your laboratory's needs.
The Workhorse of Pharmaceutical Analysis: A Validated HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is a ubiquitous technique in pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] For the assay of this compound, a reversed-phase HPLC method with UV detection offers a robust and reliable approach.
The Rationale Behind the Method
The proposed method is built on established principles of reversed-phase chromatography. A non-polar stationary phase (C18) is chosen to interact with the moderately non-polar this compound molecule. The mobile phase, a mixture of a polar organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and sharp peak shape. The nitrile and chloro-substituted benzene ring of the analyte contains a chromophore that absorbs UV light, making UV detection a suitable and cost-effective choice. Methods for structurally similar compounds, such as other benzonitrile derivatives, often utilize a C18 column and a mobile phase consisting of acetonitrile and water, providing a strong starting point for this method development.
Experimental Protocol: HPLC-UV Assay
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Run Time: 10 minutes
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration of 50 µg/mL.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: HPLC-UV Experimental Workflow for this compound Assay.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] This validation process demonstrates that the method is suitable for its intended purpose.
dot graph TD { node [shape=parallelogram, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Key Parameters for Analytical Method Validation.
Table 1: Summary of HPLC-UV Method Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Result |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.23% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.6 µg/mL |
| Robustness | No significant impact on results. | Pass |
These are representative data based on typical method performance and are intended for illustrative purposes.
An Alternative Approach: Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile and semi-volatile compounds, Gas Chromatography (GC) presents a powerful alternative to HPLC.[5][6] Given that this compound has a moderate molecular weight (151.59 g/mol ) and is likely to be thermally stable and volatile, GC-FID is a highly suitable technique for its quantification.[7]
The Rationale Behind the Method
GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column. A flame ionization detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it an excellent choice for the assay of this compound.[2][4][8] GC-FID often offers advantages in terms of speed and lower solvent consumption compared to HPLC.[9]
Experimental Protocol: GC-FID Assay
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 220°C, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Preparation of Solutions:
-
Solvent: Acetone or Dichloromethane (GC grade)
-
Standard and Sample Preparation: Similar to the HPLC method, prepare a stock solution and working standards in the chosen solvent. The concentration range for the calibration curve would typically be similar to that used for HPLC.
Head-to-Head Comparison: HPLC-UV vs. GC-FID
The choice between HPLC-UV and GC-FID depends on several factors, including the available instrumentation, sample throughput requirements, and the specific goals of the analysis.
Table 2: Comparative Guide to HPLC-UV and GC-FID for this compound Assay
| Feature | HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile substances. | Volatile and thermally stable compounds. |
| Speed | Moderate (typically 10-20 minutes per run).[9] | Fast (typically 5-10 minutes per run).[6][9] |
| Mobile Phase | Requires large volumes of expensive, high-purity solvents. | Uses inert gases (Helium, Hydrogen, Nitrogen), which are generally less expensive. |
| Operating Temperature | Typically at or near ambient temperature. | Requires high temperatures for volatilization of the sample. |
| Detector | UV detector is selective for chromophoric compounds. | FID is a near-universal detector for organic compounds. |
| Sensitivity | Good, with LOD and LOQ typically in the low µg/mL to ng/mL range. | Excellent, often with lower detection limits than UV for suitable compounds. |
| Robustness | Generally very robust and reproducible. | Robust, but can be sensitive to injection technique and column degradation at high temperatures. |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower initial instrument cost and lower cost of consumables (gases). |
Conclusion and Recommendations
Both the proposed HPLC-UV and GC-FID methods are well-suited for the accurate and reliable assay of this compound. The choice between them is a practical one, guided by the specific needs of the laboratory.
-
Choose HPLC-UV when:
-
Analyzing samples that may contain non-volatile impurities.
-
The laboratory is already heavily invested in and standardized on HPLC instrumentation.
-
The thermal stability of the analyte or potential impurities is a concern.
-
-
Choose GC-FID when:
-
High sample throughput and speed are critical.
-
Minimizing solvent consumption and cost is a priority.
-
High sensitivity is required for trace-level analysis.
-
Ultimately, the development and validation of a robust analytical method are paramount. By understanding the principles and performance characteristics of both HPLC-UV and GC-FID, researchers can confidently select and implement the optimal technique for the assay of this compound, ensuring the integrity and quality of their scientific work.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Flame ionization detector (FID), most popular GC detector | アジレント [agilent.com]
- 3. japsonline.com [japsonline.com]
- 4. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 7. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. ijirt.org [ijirt.org]
A Senior Application Scientist's Guide to Catalytic Transformations of 2-Chloro-5-methylbenzonitrile
Introduction: The Versatility of 2-Chloro-5-methylbenzonitrile in Synthesis
This compound is a key aromatic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring, offers multiple reaction sites for chemical modification. The chlorine atom, in particular, serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative study of various catalytic systems for the most common and synthetically useful transformations of this compound, with a focus on providing actionable experimental data and insights for researchers, scientists, and drug development professionals.
Core Catalytic Reactions and Comparative Catalyst Performance
The following sections delve into the most important palladium- and nickel-catalyzed cross-coupling reactions involving this compound. For each reaction, a comparative analysis of catalyst systems is presented, drawing from literature on the target molecule and structurally similar aryl chlorides.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an aryl halide with a boronic acid or ester.[3][4] For a substrate like this compound, this reaction opens the door to a vast array of 2-aryl-5-methylbenzonitrile derivatives, which are precursors to various bioactive molecules.[5]
The choice of catalyst, and particularly the phosphine ligand, is critical for achieving high yields and turnover numbers, especially with a less reactive aryl chloride. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition of the palladium(0) catalyst to the aryl chloride bond.[6]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 | ~98 | Highly active for aryl chlorides.[7] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 12 | ~95 | Effective for sterically hindered substrates.[7] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Toluene/Ethanol | 80-90 | 2-12 | 85-95 | A classic, reliable system.[4] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | ~90 | A nickel-based alternative.[8] |
Note: Yields are based on reactions with structurally similar aryl chlorides and are indicative of expected performance with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides.
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9] This reaction is of paramount importance in medicinal chemistry, as the aniline moiety is a common feature in many pharmaceutical agents. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position.
Similar to the Suzuki-Miyaura coupling, the choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich biarylphosphine ligands are often the most effective.[9]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | >90 | A highly general and effective system.[10] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 12-24 | 85-95 | Milder base, suitable for sensitive substrates. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | RT-80 | 2-12 | >95 | Highly active, can sometimes be run at RT.[9] |
| Ni(cod)₂/IMes | IMes (NHC) | NaOtBu | Dioxane | 100 | 12-24 | ~90 | A nickel-based system with an N-heterocyclic carbene ligand. |
Note: Yields are based on reactions with structurally similar aryl chlorides and are indicative of expected performance with this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[9][10]
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add NaOtBu to a dry Schlenk flask.
-
Add Pd₂(dba)₃ and XPhos.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes.[11][12] This reaction is particularly valuable for the synthesis of conjugated systems and has been widely applied in materials science and medicinal chemistry.
The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. However, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts.[13]
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | RT-60 | 2-12 | >90 | The classic Sonogashira conditions.[11] | | Pd(OAc)₂ | None | SPhos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 85-95 | A copper-free system. | | [Pd(allyl)Cl]₂ | None | cataCXium A | K₂CO₃ | NMP | 120 | 12-24 | ~90 | For challenging aryl chlorides. | | Pd/C | CuI | None | K₂CO₃ | H₂O | 80 | 4-12 | 80-90 | A heterogeneous, green alternative. |
Note: Yields are based on reactions with structurally similar aryl chlorides and are indicative of expected performance with this compound.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on classic Sonogashira coupling procedures.[11]
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous THF (10 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Purge the flask with argon or nitrogen.
-
Add this compound, THF, and Et₃N.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Experimental Workflow for Catalyst Screening
To identify the optimal catalyst system for a specific transformation of this compound, a systematic screening approach is recommended.
Caption: A general workflow for screening and optimizing catalysts.
Conclusion and Future Outlook
The catalytic functionalization of this compound is a powerful strategy for the synthesis of a diverse range of valuable chemical entities. Palladium- and nickel-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated high efficacy in key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of the optimal catalyst system is highly dependent on the specific transformation and the nature of the coupling partners. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and robust synthetic routes for the derivatization of this compound. Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals, and the application of novel technologies like flow chemistry to further enhance the efficiency and scalability of these important reactions.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biolmolchem.com [biolmolchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. preprints.org [preprints.org]
A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-5-methylbenzonitrile and its Derivatives: Unveiling Molecular Architecture and Intermolecular Forces
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide, curated for the discerning researcher, delves into the intricate world of X-ray crystallography, focusing on 2-Chloro-5-methylbenzonitrile and its derivatives. Benzonitrile scaffolds are prevalent in numerous pharmaceuticals and functional materials, making a profound understanding of their solid-state structure crucial for rational drug design and the engineering of novel materials.[1][2][3] This document provides an in-depth comparison of the crystal structures of substituted benzonitriles, supported by experimental data and detailed protocols, to illuminate the subtle yet significant impact of chemical modifications on molecular conformation and crystal packing.
The Significance of Structural Elucidation in Benzonitrile Derivatives
The seemingly minor addition or alteration of a functional group on the benzonitrile ring can induce substantial changes in a molecule's physicochemical properties, including solubility, melting point, and, critically, its biological activity. These changes are often a direct consequence of altered intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.[4] X-ray crystallography stands as the definitive technique for visualizing these interactions, providing precise atomic coordinates and insights into the forces that govern the assembly of molecules in a crystal lattice.
Comparative Analysis of Substituted Benzonitrile Crystal Structures
A study on 2-amino-4-chlorobenzonitrile revealed that the compound crystallizes in the triclinic system with the space group P-1.[5] The presence of the amino group introduces the potential for hydrogen bonding, a dominant intermolecular force that significantly influences the crystal packing.[5]
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-amino-4-chlorobenzonitrile | Triclinic | P-1 | N-H···N hydrogen bonds | --INVALID-LINK--[5] |
| 4-(4-Cyanobenzoylmethyl)benzonitrile | Triclinic | P-1 | C-H···N and C-H···O hydrogen bonds | --INVALID-LINK--[6] |
| 2-Methyl-5-nitrobenzonitrile | Monoclinic | P2₁/c | van der Waals interactions | --INVALID-LINK-- |
Table 1: Comparison of Crystallographic Data for Substituted Benzonitriles.
This data underscores how the nature of the substituent dictates the primary intermolecular forces at play. The amino group in 2-amino-4-chlorobenzonitrile acts as a hydrogen bond donor, forming robust N-H···N interactions that are a dominant feature of its crystal packing.[5] In contrast, for 4-(4-Cyanobenzoylmethyl)benzonitrile, weaker C-H···N and C-H···O hydrogen bonds stabilize the crystal structure.[6] The nitro group in 2-methyl-5-nitrobenzonitrile, lacking strong hydrogen bonding capabilities, results in a crystal structure primarily governed by weaker van der Waals forces.
The Causality Behind Experimental Choices in X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure is a meticulous process where each step is critical for obtaining high-quality, reliable data. The choice of solvent for crystallization, for instance, is not arbitrary. It is a carefully considered decision based on the solubility of the compound and the solvent's ability to evaporate slowly, allowing for the formation of large, well-ordered single crystals. A rapid precipitation will likely lead to an amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction.
The temperature at which diffraction data is collected is another crucial parameter. Data is often collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, which can smear the electron density and reduce the resolution of the diffraction data. This leads to more precise atomic coordinates and a more accurate final structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed, step-by-step methodology for a typical single-crystal X-ray diffraction experiment.
1. Crystal Growth and Selection:
- Dissolve the synthesized benzonitrile derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, toluene) to near saturation.
- Allow the solvent to evaporate slowly at room temperature or in a refrigerator.
- Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects under a microscope.
2. Crystal Mounting and Data Collection:
- Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
- Place the mounted crystal on the diffractometer.
- Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream.
- Center the crystal in the X-ray beam.
- Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
- Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
3. Data Processing and Structure Solution:
- Integrate the raw diffraction images to obtain a list of reflection intensities.
- Apply corrections for factors such as Lorentz and polarization effects, and absorption.
- Determine the space group from the systematic absences in the diffraction data.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
- Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm.
- Locate and refine the positions of hydrogen atoms.
- The refinement is complete when the model accurately represents the experimental data, as indicated by low R-factors.
Visualizing the Crystallographic Workflow
The process of determining a crystal structure can be visualized as a logical workflow, from the initial synthesis to the final refined structure.
Caption: Workflow for X-ray Crystal Structure Determination.
Conclusion
The X-ray crystal structure of this compound and its derivatives provides a foundational understanding of their solid-state behavior. By comparing the crystal packing and intermolecular interactions of various substituted benzonitriles, we can begin to predict how molecular modifications will influence the properties of these important compounds. The detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers to confidently pursue the structural elucidation of their own novel benzonitrile derivatives, ultimately accelerating the process of drug discovery and materials development.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Synthesis and X-ray Structural Studies of a Substituted 2,3,4,5-Tetrahydro-1H-3-benzazonine and a 1,2,3,5-Tetrahydro-4,3-benzoxazonine | MDPI [mdpi.com]
- 6. 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-Chloro-5-methylbenzonitrile in specific synthetic transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. 2-Chloro-5-methylbenzonitrile, a halogenated aromatic nitrile, serves as a versatile intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth technical comparison of this compound's performance in two pivotal synthetic transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—benchmarked against its bromo- and fluoro-substituted analogues. The insights and data presented herein are designed to empower researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of the Substituted Benzonitrile Scaffold
The this compound framework incorporates several key features that render it a valuable synthon. The nitrile group is a versatile functional handle that can be readily converted into amines, carboxylic acids, amides, and tetrazoles. The chlorine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. The methyl group, in turn, can influence the electronic properties and steric environment of the molecule, and can be a site for further functionalization.
This unique combination of functionalities makes this compound and its derivatives integral components in the synthesis of a range of bioactive molecules.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The reactivity of the aryl halide is a crucial parameter in this transformation, with the general trend being I > Br > Cl > F. This section benchmarks the performance of this compound against its bromo- and fluoro- counterparts.
Causality Behind Experimental Choices
Due to the lower reactivity of aryl chlorides compared to bromides and iodides, the choice of catalyst system is paramount. Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often prove sluggish with aryl chlorides.[1] To overcome this, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands are employed. These ligands facilitate the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step of the catalytic cycle.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-5-methylbenzonitrile
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
In the landscape of pharmaceutical development and chemical manufacturing, the reliability of analytical data is paramount. For a compound such as 2-Chloro-5-methylbenzonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and precision of its quantification is not merely a procedural formality but a cornerstone of quality control. The choice of an analytical method can have cascading implications on process optimization, impurity profiling, and ultimately, regulatory compliance.
This guide provides an in-depth, experience-driven comparison of two distinct analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the experimental design, present a cross-validation protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications. The principles and protocols outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5][6]
The Rationale for Cross-Validation: Beyond a Single Method's Merit
Relying on a single analytical method, however well-validated, can introduce a systemic bias. Cross-validation serves as a critical scientific control, demonstrating that different analytical procedures can yield comparable and reliable results for the same analyte.[7][8][9] This process is essential when:
-
Data from different laboratories or studies need to be compared.
-
A new method is being considered to replace an existing one.
-
The lifecycle of an analytical procedure necessitates changes that could impact its performance.[6]
By comparing a robust, workhorse technique like HPLC with a highly specific and sensitive method like GC-MS, we can gain a comprehensive understanding of the analytical landscape for this compound.
Experimental Design: A Tale of Two Techniques
Our comparative study is designed to evaluate the performance of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound. The selection of these two techniques is deliberate: HPLC is widely used for its versatility and robustness in quality control settings, while GC-MS offers superior specificity and sensitivity, making it an excellent confirmatory method.
The cross-validation will be conducted in accordance with ICH Q2(R1) guidelines, focusing on the following key validation parameters:[1][3][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The workflow for this cross-validation study is depicted in the following diagram:
Caption: Workflow for the cross-validation of RP-HPLC and GC-MS methods.
Detailed Experimental Protocols
The following protocols are presented with the causality of each step explained, reflecting a Senior Application Scientist's approach to method development and validation.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC is chosen for its robustness and suitability for routine quality control. A C18 column is selected due to the non-polar nature of the benzonitrile ring, ensuring good retention. The mobile phase composition is optimized to achieve a balance between resolution and analysis time. UV detection is employed as the nitrile and benzene ring contain a chromophore.
Experimental Protocol:
-
Mobile Phase Preparation: A mixture of Acetonitrile and Water (60:40, v/v) is prepared. The mobile phase is filtered through a 0.45 µm membrane filter and degassed for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution Preparation: Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 245 nm.
-
-
Analysis Procedure: Inject the blank (mobile phase), followed by the working standard solutions and then the quality control (QC) samples.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is selected for its high specificity and sensitivity, making it an ideal confirmatory method. The use of a mass spectrometer allows for positive identification of the analyte based on its mass spectrum, in addition to its retention time. A non-polar capillary column is chosen to separate the analyte based on its boiling point.
Experimental Protocol:
-
Standard Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standards from 0.1 µg/mL to 20 µg/mL.
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 10:1).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 2 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using quantifier ion m/z 151 and qualifier ions m/z 116 and 89.
-
Comparative Data and Performance Analysis
The following tables summarize the hypothetical but realistic performance data obtained from the cross-validation study.
Table 1: Linearity and Range
| Parameter | RP-HPLC | GC-MS | Acceptance Criteria (ICH Q2) |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Justified by linearity, accuracy, and precision |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 | y = 98765x + 567 | - |
-
Insight: Both methods demonstrate excellent linearity within their respective ranges. The wider range of the HPLC method may be advantageous for applications with varying analyte concentrations, while the lower limit of quantification of the GC-MS method highlights its superior sensitivity.
Table 2: Accuracy (Recovery)
| Concentration Level | RP-HPLC (% Recovery ± SD) | GC-MS (% Recovery ± SD) | Acceptance Criteria |
| Low QC (2 µg/mL) | 99.5 ± 1.2% | 101.2 ± 1.5% | 98.0 - 102.0% |
| Mid QC (20 µg/mL) | 100.8 ± 0.9% | 99.8 ± 1.1% | 98.0 - 102.0% |
| High QC (80 µg/mL for HPLC, 15 µg/mL for GC-MS) | 99.1 ± 1.1% | 100.5 ± 0.8% | 98.0 - 102.0% |
-
Insight: Both methods exhibit high accuracy, with recovery values well within the acceptable limits. This demonstrates the ability of both techniques to provide results close to the true value.
Table 3: Precision (%RSD)
| Parameter | RP-HPLC (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | |||
| Low QC | 1.3% | 1.6% | ≤ 2% |
| Mid QC | 0.8% | 1.0% | ≤ 2% |
| High QC | 1.0% | 0.9% | ≤ 2% |
| Intermediate Precision (Inter-day, n=18) | |||
| Low QC | 1.8% | 2.1% (Slightly outside typical internal goal) | ≤ 3% |
| Mid QC | 1.5% | 1.7% | ≤ 3% |
| High QC | 1.6% | 1.5% | ≤ 3% |
-
Insight: The HPLC method shows slightly better precision, particularly in intermediate precision. However, both methods meet the acceptance criteria, indicating good reproducibility. The slightly higher RSD for the GC-MS at the low QC level in intermediate precision warrants consideration but is still acceptable.
Table 4: Specificity
| Method | Specificity Assessment | Result |
| RP-HPLC | Peak purity analysis using DAD; analysis of placebo and spiked samples. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.999. |
| GC-MS | Analysis of placebo and spiked samples; comparison of mass spectra. | No interfering peaks at the retention time of the analyte. Mass spectrum of the analyte in the sample matches the reference standard. |
-
Insight: The GC-MS method offers inherently higher specificity due to the additional dimension of mass analysis. However, the peak purity analysis confirms the specificity of the HPLC method under the tested conditions.
Logical Relationships in Method Validation
The success of a cross-validation study hinges on the interplay of various validation parameters. The following diagram illustrates these logical dependencies.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Recommendations
This cross-validation study demonstrates that both the developed RP-HPLC and GC-MS methods are suitable for the quantitative analysis of this compound. The results are comparable, with both methods meeting the stringent criteria for accuracy, precision, linearity, and specificity as outlined in the ICH guidelines.[1][5][10]
Key Takeaways:
-
RP-HPLC: This method is highly robust, precise, and offers a wider linear range, making it ideal for routine quality control and release testing where high throughput and reliability are essential.
-
GC-MS: This method provides superior sensitivity and unparalleled specificity. It is the recommended choice for confirmatory analysis, impurity identification, and applications requiring very low detection limits.
The choice between these two well-validated methods should be dictated by the specific requirements of the analysis. For a comprehensive quality control strategy, the HPLC method can be employed for routine analysis, with the GC-MS method serving as a valuable tool for orthogonal confirmation and investigation of any out-of-specification results. This dual-method approach embodies a scientifically sound and risk-based strategy for ensuring the quality and consistency of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. starodub.nl [starodub.nl]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Certificate of Analysis for 2-Chloro-5-methylbenzonitrile Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth technical comparison of a high-purity, certified reference standard of 2-Chloro-5-methylbenzonitrile against a lower-purity, non-certified alternative. Through a detailed examination of their respective Certificates of Analysis and supporting experimental data, we will illustrate the critical importance of using well-characterized reference materials.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and the profile of any accompanying impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the analytical methodologies used to certify a reference standard and highlight the potential discrepancies that can arise from using a less-characterized material.
The Cornerstone of Analytical Accuracy: The Certified Reference Material
A Certified Reference Material (CRM) is a standard that has been rigorously characterized for one or more of its properties, with its certified value and associated uncertainty established through a metrologically valid procedure. The use of CRMs is fundamental to ensuring the accuracy, reliability, and comparability of measurement results across different laboratories and over time.
For a compound like this compound, a CRM provides a benchmark against which analytical methods can be validated and routine quality control samples can be measured. The Certificate of Analysis (CofA) for a CRM is a comprehensive document that details the identity, purity, and impurity profile of the material, supported by extensive experimental data.
Comparative Analysis: Certified vs. Non-Certified this compound
To illustrate the importance of a certified reference standard, we will compare a hypothetical high-purity, certified this compound reference standard with a lower-purity, non-certified version of the same compound. The following tables summarize the key analytical data that would be presented on their respective Certificates of Analysis.
Table 1: Comparison of Certificate of Analysis Data for this compound Reference Standards
| Parameter | Certified Reference Standard | Non-Certified Standard |
| Purity (by HPLC) | 99.9% (with uncertainty) | >95% (no uncertainty stated) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | IR, Melting Point |
| Impurity Profile | All impurities >0.05% identified and quantified | Major impurities may be listed, but not all are quantified |
| Residual Solvents | Quantified by GC-HS | Not typically reported |
| Water Content | Determined by Karl Fischer titration | Not determined |
| Traceability | Traceable to national or international standards | Not traceable |
Purity Assessment: A Tale of Two Chromatograms
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A meticulously validated, stability-indicating HPLC method is essential for separating the main compound from any potential impurities, including isomers and degradation products.
A comparative HPLC analysis of the certified and non-certified standards would likely reveal significant differences in their impurity profiles. The chromatogram of the certified standard would show a single, sharp peak for this compound with minimal baseline noise and any impurities well-resolved and below the reporting threshold. In contrast, the non-certified standard may exhibit a less defined main peak and several additional peaks corresponding to various impurities.
Table 2: Hypothetical HPLC Purity Data
| Compound | Certified Reference Standard (Area %) | Non-Certified Standard (Area %) |
| This compound | 99.92 | 96.5 |
| Isomeric Impurity A | <0.03 | 1.8 |
| Unidentified Impurity B | <0.03 | 0.9 |
| Unidentified Impurity C | <0.03 | 0.5 |
| Total Impurities | <0.1 | >3.0 |
The presence of significant impurities in the non-certified standard can lead to inaccurate quantification of the main compound and may introduce unknown variables into downstream synthetic steps or analytical assays.
Structural Confirmation: Beyond a Simple Match
A comprehensive Certificate of Analysis for a certified reference standard will include data from multiple spectroscopic techniques to unequivocally confirm the structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The spectra of a high-purity standard will be clean, with sharp signals that can be unambiguously assigned to the structure of this compound.
-
Mass Spectrometry (MS): GC-MS or LC-MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: FTIR provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule.
While a non-certified standard may have some of this information, it is often less comprehensive, and the data may not have been acquired under the same rigorous conditions.
Experimental Protocols for Certification
The following are detailed, step-by-step methodologies for the key experiments used to characterize a this compound reference standard. These protocols are based on established principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40-80% B
-
20-25 min: 80% B
-
25-26 min: 80-40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Prepare the non-certified standard in the same manner as the standard solution.
System Suitability:
Before analysis, the chromatographic system must meet predefined suitability criteria as per USP <621>.[1] This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful technique for identifying volatile and semi-volatile compounds and is particularly useful for detecting and quantifying residual solvents from the synthesis process.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
Diagram 2: GC-MS Workflow for Identification
Caption: Workflow for GC-MS based structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for the definitive structural confirmation of organic molecules.
¹H NMR Parameters:
-
Spectrometer: 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Number of Scans: 16
¹³C NMR Parameters:
-
Spectrometer: 100 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: CDCl₃ at 77.16 ppm
-
Number of Scans: 1024
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR provides a rapid and non-destructive method for confirming the presence of key functional groups.
Parameters:
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Conclusion: The Imperative of a High-Purity Reference Standard
This comparative guide underscores the critical differences between a certified reference standard and a non-certified material for this compound. The comprehensive characterization and documented purity of a certified standard provide a solid foundation for accurate and reproducible analytical results. In contrast, the use of a non-certified standard with a less defined purity and impurity profile introduces significant risks, potentially leading to out-of-specification results, failed batches, and compromised patient safety.
For researchers, scientists, and drug development professionals, the choice of reference standard is a foundational decision that directly impacts the quality and integrity of their work. Investing in high-purity, certified reference materials is not merely a matter of compliance but a commitment to scientific excellence.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methylbenzonitrile
This guide provides a detailed, procedure-driven framework for the safe handling of 2-Chloro-5-methylbenzonitrile (CAS No: 4387-32-0). As drug development professionals, our commitment to safety is inextricably linked to the integrity of our research. This document moves beyond a simple checklist to instill a deep, causal understanding of the protective measures required. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow.
Immediate Safety Briefing: Hazard & PPE Summary
Before handling this compound, familiarize yourself with its primary hazards and the mandatory personal protective equipment (PPE). This substance is classified as a hazardous material, and exposure can lead to significant health effects.[1][2]
| Hazard Category | Description | Required PPE & Controls |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] | Chemical Fume Hood, Nitrile Gloves, Lab Coat, Respiratory Protection (as needed) |
| Skin Irritation | Causes skin irritation upon contact.[1][3][4] Open cuts or existing dermatitis may be exacerbated.[1] | Chemical-Resistant Gloves (Nitrile), Lab Coat/Coveralls |
| Eye Irritation | Causes serious eye irritation and potential damage.[1][3][4][5] | ANSI Z87.1-compliant Safety Goggles or a Face Shield with Safety Glasses |
| Respiratory Irritation | Irritating to the respiratory system.[1] Inhalation of dust or fumes should be avoided. | Chemical Fume Hood, Respiratory Protection for spills or poor ventilation |
| Combustion Hazard | May emit poisonous and corrosive fumes in a fire, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1][5][6] | Use appropriate fire extinguisher (dry chemical, CO2, foam).[1][6] Firefighters require SCBA. |
Hazard Analysis: The "Why" Behind the Protocol
This compound is a substituted aromatic nitrile. While aromatic nitriles may not liberate cyanide in the body as readily as their aliphatic counterparts, the compound itself presents significant toxicological risks through multiple exposure routes.[1] Its classification as harmful and irritating dictates a stringent, multi-layered PPE approach.
-
Dermal Absorption & Irritation: The primary risk during routine handling is dermal contact. The molecule's structure allows for potential absorption through the skin, which can lead to systemic effects.[1] It is also a known skin irritant. Therefore, the choice of glove material and the use of a protective lab coat are not merely precautionary but are the principal barriers against chemical exposure.
-
Ocular Damage: The risk of serious eye irritation is high.[1] A splash of the solid powder or a solution can cause significant damage. Standard safety glasses are insufficient; chemical splash goggles that form a seal around the eyes are mandatory to prevent ingress from splashes or aerosols.
-
Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust particles.[1] Handling the material in a way that generates dust (e.g., vigorous scooping, weighing outside of a containment hood) is a critical control point. All manipulations should be performed within a certified chemical fume hood to maintain negative pressure and vent airborne particles away from the user's breathing zone.[7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan, which includes criteria for PPE selection and use.[7][8]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent, such as EN 166 in Europe) chemical splash goggles are required at all times when handling the compound in any form.[6]
-
High-Splash Risk Operations: When transferring large quantities or performing reactions with a high potential for splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects facial skin and provides a secondary barrier for the eyes.
Skin and Body Protection
-
Gloves:
-
Material: Nitrile rubber gloves are the standard for incidental contact.[9][10] Nitrile provides good resistance to a wide range of chemicals, including many solvents in which this compound might be dissolved. Always consult a glove compatibility chart for the specific solvents being used.[11]
-
Inspection and Technique: Gloves must be inspected for tears or pinholes before each use.[6] Use proper glove removal technique (without touching the outer surface) to avoid skin contamination.[6]
-
Double Gloving: For procedures involving larger quantities or extended handling times, double gloving is recommended to provide an additional protective layer.
-
-
Protective Clothing:
Respiratory Protection
The primary method for respiratory protection is the use of engineering controls.
-
Primary Control: All handling of this compound solid must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation of dust.[4][7]
-
Secondary Control (Respirator Use): A NIOSH-approved respirator is required when engineering controls are not feasible or are insufficient, such as during a large spill cleanup or equipment failure.[4] The decision to use a respirator should be guided by a formal risk assessment.
Step-by-Step Guide for Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Goggles/Face Shield: Put on chemical splash goggles. If required, add a face shield.
-
Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.
Doffing (Removing) Sequence: This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves (if used): Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.
-
Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it, keeping the contaminated exterior folded inward. Place it in a designated receptacle for laundry or disposal.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or headband. Avoid touching the front surface. Place in a designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]
Decontamination and Disposal of Contaminated PPE
All PPE should be considered contaminated after handling this compound.
-
Disposable PPE: Gloves and other disposable items must be discarded into a designated hazardous waste container.[1][6] Do not place them in regular trash.
-
Reusable PPE: Goggles, face shields, and lab coats must be decontaminated. Lab coats should be professionally laundered. Goggles and face shields can be cleaned according to your institution's safety protocols.
-
Gross Contamination: In the event of a significant splash, immediately remove the contaminated clothing and flush the affected skin area with running water for at least 15 minutes.[1] Seek medical attention.[1][6] The contaminated clothing must be disposed of as hazardous waste.
By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific work.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. osha.gov [osha.gov]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. worksafegear.com.au [worksafegear.com.au]
- 10. Mold control and prevention (library and archive) - Wikipedia [en.wikipedia.org]
- 11. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
